7-Bromoheptanal
Description
BenchChem offers high-quality 7-Bromoheptanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoheptanal including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromoheptanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-6-4-2-1-3-5-7-9/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHBEJHWPUSRJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499529 | |
| Record name | 7-Bromoheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54005-84-4 | |
| Record name | 7-Bromoheptanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromoheptanal chemical properties and reactivity
An In-depth Technical Guide to 7-Bromoheptanal: Chemical Properties and Reactivity
Introduction
7-Bromoheptanal is a versatile bifunctional organic compound featuring a seven-carbon aliphatic chain terminated by a reactive aldehyde group at one end and a primary alkyl bromide at the other. This unique structural arrangement makes it a valuable synthon in modern organic chemistry, providing two distinct reactive sites that can be addressed either sequentially or in concert to construct complex molecular architectures.[1] Its seven-carbon chain offers the flexibility required for the formation of medium-to-large carbocyclic and heterocyclic ring systems, which are common motifs in many natural products and pharmaceutically active compounds.[1]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, spectroscopic signature, reactivity, and synthetic applications of 7-bromoheptanal. It aims to serve as a practical resource, blending fundamental chemical principles with actionable experimental insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is foundational to its successful application in synthesis.
Chemical and Physical Properties
The key physicochemical properties of 7-bromoheptanal (CAS No. 54005-84-4) are summarized below. These values, a mix of reported and predicted data, are crucial for reaction planning and safe handling.[1][2][3]
| Property | Value | Reference |
| CAS Number | 54005-84-4 | [1][2][3] |
| Molecular Formula | C₇H₁₃BrO | [1][2] |
| Molecular Weight | 193.08 g/mol | [1][2] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 222.3 ± 23.0 °C at 760 mmHg (Predicted) | [1][3] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [1] |
| Solubility | Very slightly soluble in water (0.79 g/L at 25°C) | [1] |
| InChI Key | UXHBEJHWPUSRJH-UHFFFAOYSA-N | [2] |
| SMILES | C(CCCBr)CCC=O | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 7-bromoheptanal. The expected spectral features are as follows:
-
¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a distinctive downfield singlet for the aldehydic proton (δ ≈ 9.7-9.8 ppm), a triplet corresponding to the two protons on the carbon adjacent to the bromine atom (C7-H₂, δ ≈ 3.4 ppm), and another triplet for the protons alpha to the carbonyl group (C2-H₂, δ ≈ 2.4-2.5 ppm). The remaining methylene protons (C3, C4, C5, C6) would appear as a complex multiplet in the aliphatic region (δ ≈ 1.3-1.8 ppm).
-
¹³C NMR Spectroscopy : The carbon spectrum is characterized by a prominent downfield signal for the carbonyl carbon (δ ≈ 202 ppm). The carbon atom bonded to the bromine (C7) is expected around δ ≈ 33-34 ppm, while the carbon alpha to the aldehyde (C2) would appear near δ ≈ 44 ppm. The other sp³ hybridized carbons in the chain would resonate in the δ ≈ 22-32 ppm range.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found around 1725 cm⁻¹. Also indicative of the aldehyde are two weaker C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹. The C-Br stretching vibration is expected in the fingerprint region, usually between 600-500 cm⁻¹.[5]
-
Mass Spectrometry (MS) : In electron impact mass spectrometry, the mass spectrum of 7-bromoheptanal will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom, arising from the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.
Chemical Reactivity and Synthetic Utility
The synthetic power of 7-bromoheptanal lies in the orthogonal reactivity of its two functional groups. This allows for a diverse range of chemical transformations, making it a cornerstone for building complex molecular frameworks.
Caption: Mechanism of the Wittig reaction with 7-bromoheptanal.
-
Aldol Condensation : Under basic or acidic conditions, 7-bromoheptanal can undergo a self-aldol condensation. An enolate formed at the C2 position of one molecule acts as a nucleophile, attacking the carbonyl carbon of a second molecule. [1]This leads to a β-hydroxy aldehyde, which can subsequently dehydrate to form an α,β-unsaturated aldehyde. [1]* Oxidation and Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid, 7-bromoheptanoic acid, using common oxidizing agents like potassium permanganate or Jones reagent. Conversely, reduction with reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) cleanly affords the primary alcohol, 7-bromoheptan-1-ol.
Reactions Targeting the Bromo Functionality
The primary alkyl bromide is an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.
-
Nucleophilic Substitution (Sₙ2) : The carbon-bromine bond is highly susceptible to attack by a wide range of nucleophiles in classic Sₙ2 reactions. [1]This allows for the introduction of various functional groups at the C7 position. For example, reaction with potassium thioacetate yields 7-acetylthioheptanal, a key intermediate for sulfur-containing compounds. [1]Other nucleophiles like cyanide, azide, or amines can be used to further diversify the molecular structure.
-
Grignard Reagent Formation : Treatment of 7-bromoheptanal with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent. This transformation inverts the polarity at the C7 position, turning it from an electrophilic to a highly nucleophilic carbon center.
Harnessing Bifunctionality: Intramolecular Reactions
The true synthetic elegance of 7-bromoheptanal is revealed in intramolecular reactions, where the two functional groups interact to form cyclic structures.
-
Intramolecular Grignard Addition : If the Grignard reagent is formed from 7-bromoheptanal, the resulting molecule contains both a nucleophilic carbon and an electrophilic aldehyde. This sets the stage for a spontaneous intramolecular nucleophilic addition. [1]The Grignard moiety attacks the aldehyde carbonyl, and upon aqueous workup, yields cycloheptanol. [1]This is a direct and efficient method for constructing a seven-membered ring.
Caption: Intramolecular cyclization via Grignard reagent formation.
-
Intramolecular Sₙ2 Cyclization : Under basic conditions that favor enolate formation (e.g., using a hindered base like LDA), the aldehyde can be deprotonated at the C2 position. The resulting enolate can then act as an intramolecular nucleophile, attacking the electrophilic C7 carbon and displacing the bromide to form cycloheptanone. [1]The efficiency of this ring closure depends on concentration, as high concentrations can favor intermolecular side reactions. [1]
Applications in Complex Synthesis
7-Bromoheptanal serves as a key building block in the total synthesis of complex natural products. Its defined structure and predictable reactivity are essential for constructing intricate molecular scaffolds. For instance, it has been identified as a crucial intermediate in the convergent total synthesis of (-)-A26771B, a 16-membered macrolactone natural product. [1]In such syntheses, both the aldehyde and bromide functionalities are strategically employed to build specific portions of the final target molecule. [1]
Experimental Protocol: Wittig Olefination of 7-Bromoheptanal
This protocol provides a representative procedure for the conversion of 7-bromoheptanal to 1-bromo-7-octene using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
7-Bromoheptanal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Ylide Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition : Cool the ylide solution back down to 0 °C. Dissolve 7-bromoheptanal (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the ylide solution via syringe.
-
Reaction Monitoring : Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.
-
Workup : Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-bromo-7-octene.
Safety, Handling, and Storage
As with any reactive chemical, proper safety precautions are paramount when handling 7-bromoheptanal.
-
Hazards : 7-Bromoheptanal is classified as a combustible liquid. It is harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye damage. [2]It may also cause respiratory irritation. [2]* Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. [6]Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [6]* Handling : Avoid breathing vapors, mist, or gas. [6]Prevent contact with skin and eyes. After handling, wash hands and any exposed skin thoroughly. [7]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. [8]The compound is stable under recommended storage conditions but should be kept away from moisture, acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent hazardous reactions. [6]* Disposal : Dispose of unused product and contaminated packaging through a licensed professional waste disposal service in accordance with local regulations. [6]
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Material Safety Data Sheet - 7-Bromo-heptanal. (2026, January 11). Capot Chemical. Retrieved January 28, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 7-Bromoheptanal
This guide provides an in-depth analysis of the expected spectroscopic data for 7-Bromoheptanal (C₇H₁₃BrO), a bifunctional organic molecule of interest in synthetic chemistry. As a molecule featuring both an aldehyde and a terminal alkyl bromide, its structural confirmation relies on a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a predictive reference for researchers, synthesizing data from analogous compounds and foundational spectroscopic principles to build a reliable analytical framework.
Introduction: The Structural Imperative
7-Bromoheptanal is a valuable synthetic intermediate, combining the reactivity of an aldehyde with the nucleophilic substitution potential of an alkyl halide. Verifying its structure with high fidelity is paramount before its use in subsequent synthetic steps. This guide explains the causality behind the expected spectroscopic signatures, providing a self-validating system for its identification.
The core structure consists of a seven-carbon chain, with a terminal aldehyde group (C1) and a bromine atom at the opposing terminus (C7). This structure dictates a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 7-Bromoheptanal, both ¹H and ¹³C NMR will provide unambiguous evidence of its constitution. The following predictions are based on established chemical shift principles and data from structurally similar compounds such as heptanal and 1-bromoheptane.[1][2][3]
¹H NMR Spectroscopy: A Proton Inventory
The ¹H NMR spectrum will reveal the electronic environment of each proton. The aldehyde proton is the most diagnostically significant, expected to appear far downfield.[4][5][6]
Expected ¹H NMR Data (Predicted, in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Key Insights |
| H1 (-CHO) | 9.77 | Triplet (t) | 1H | Highly deshielded by the electronegative oxygen and the magnetic anisotropy of the C=O bond.[4][5] The triplet splitting arises from coupling to the two adjacent H2 protons. |
| H7 (-CH₂Br) | 3.40 | Triplet (t) | 2H | Deshielded by the electronegative bromine atom. The signal is a triplet due to coupling with the two H6 protons. |
| H2 (-CH₂CHO) | 2.43 | Triplet of Triplets (tt) | 2H | Deshielded by the adjacent aldehyde group. It will appear as a triplet of triplets due to coupling to the H1 and H3 protons. |
| H6 (-CH₂CH₂Br) | 1.85 | Quintet | 2H | Influenced by both the C5 and C7 methylene groups. |
| H3, H4, H5 | 1.30 - 1.65 | Multiplet (m) | 6H | Protons of the central aliphatic chain, with overlapping signals creating a complex multiplet. |
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides a count of the unique carbon environments. The carbonyl carbon is exceptionally deshielded and serves as a key identifier.[5][6][7]
Expected ¹³C NMR Data (Predicted, in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Rationale & Key Insights |
| C1 (-CHO) | 202.5 | The carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of aldehydes.[5][6] |
| C7 (-CH₂Br) | 33.9 | The carbon directly attached to bromine is deshielded relative to a standard alkane carbon. |
| C2 (-CH₂CHO) | 43.8 | Alpha-carbon to the aldehyde, showing moderate deshielding. |
| C6 (-CH₂CH₂Br) | 32.5 | Beta-carbon to the bromine atom. |
| C3 | 28.1 | Aliphatic chain carbon. |
| C4 | 28.9 | Aliphatic chain carbon. |
| C5 | 22.0 | Aliphatic chain carbon. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying key functional groups. The analysis of 7-Bromoheptanal hinges on the detection of the strong carbonyl stretch of the aldehyde and the C-H stretches associated with it.[8][9][10][11]
Key IR Absorption Bands (Predicted)
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance & Interpretation |
| ~2935 & ~2860 | C-H (Aliphatic) | Stretching | Confirms the presence of the saturated alkyl chain. |
| ~2720 & ~2820 | C-H (Aldehyde) | Stretching | These two characteristic, and often weak, bands are known as a "Fermi doublet" and are highly diagnostic for an aldehyde C-H stretch. |
| ~1725 | C=O (Aldehyde) | Stretching | A very strong and sharp absorption peak confirming the presence of a saturated aldehyde carbonyl group.[8][9] |
| ~560 | C-Br | Stretching | A weaker absorption in the fingerprint region, indicative of the carbon-bromine bond. |
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation: As 7-Bromoheptanal is a liquid, the spectrum can be obtained neat. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the clean salt plates is collected first.
-
Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance plot.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.[12][13] A key feature for 7-Bromoheptanal will be the isotopic signature of the bromine atom.
Molecular Ion and Bromine's Isotopic Pattern
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13][14][15] This results in two molecular ion peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). This "M+" and "M+2" pattern is an unmistakable indicator of a monobrominated compound.
-
Molecular Formula: C₇H₁₃BrO
-
Monoisotopic Mass: 192.01 g/mol (for ⁷⁹Br) and 194.01 g/mol (for ⁸¹Br)[16]
-
Expected Molecular Ion Peaks (M⁺): m/z 192 and 194 (relative intensity ~1:1).
Key Fragmentation Pathways
The molecular ion of 7-Bromoheptanal is unstable and will undergo fragmentation. Understanding these pathways is crucial for confirming the structure.
-
Alpha-Cleavage: The bond adjacent to the carbonyl group can break, leading to the loss of a hydrogen radical (M-1) or an alkyl chain. The loss of the hexyl bromide radical is a likely pathway.
-
McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo this characteristic rearrangement, involving the transfer of the hydrogen to the carbonyl oxygen followed by beta-cleavage.[5] This would result in a neutral enol fragment and a charged alkene containing bromine.
-
Loss of Bromine: Cleavage of the C-Br bond will result in a fragment at m/z 113 (M-79/M-81).
-
Loss of H₂O: A fragment corresponding to the loss of water (M-18) may be observed.
Visualizing Fragmentation
The following diagram illustrates the primary fragmentation pathways expected for 7-Bromoheptanal.
Caption: Key fragmentation pathways for 7-Bromoheptanal in MS.
Conclusion
The structural confirmation of 7-Bromoheptanal is robustly achieved through the combined application of NMR, IR, and MS. The diagnostic aldehyde proton signal above 9.7 ppm in ¹H NMR, the carbonyl carbon signal above 200 ppm in ¹³C NMR, the strong C=O stretch around 1725 cm⁻¹ in IR, and the characteristic M+/M+2 isotopic pattern at m/z 192/194 in MS provide a comprehensive and self-validating dataset. This guide establishes a predictive framework for researchers, ensuring the integrity of this key synthetic intermediate.
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The Synthetic Linchpin: An In-depth Technical Guide to the Bifunctional Nature of ω-Bromoaldehydes
Abstract
ω-Bromoaldehydes represent a unique and powerful class of bifunctional reagents in organic synthesis. Possessing both a nucleophilic aldehyde and an electrophilic alkyl bromide, these molecules are primed for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis, chemoselective reactivity, and strategic applications of ω-bromoaldehydes. We will delve into the mechanistic underpinnings of their reactivity, providing field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and visual diagrams are included to facilitate the practical application of the concepts discussed herein.
Introduction: The Duality of Reactivity
In the landscape of organic synthesis, bifunctional molecules are invaluable tools for the efficient construction of complex molecular architectures.[1] ω-Bromoaldehydes (general structure: Br-(CH₂)n-CHO) epitomize this principle, housing two of the most fundamental functional groups in a single scaffold. The aldehyde group, with its electrophilic carbonyl carbon and adjacent acidic α-protons, serves as a versatile handle for nucleophilic additions, condensations, and organocatalytic transformations.[2][3] Conversely, the terminal alkyl bromide provides a classic electrophilic site for nucleophilic substitution and a precursor for organometallic reagents and radical reactions.
This inherent duality unlocks a vast landscape of synthetic possibilities, enabling the execution of tandem and cascade reactions where multiple bonds are formed in a single, atom-economical operation.[4][5] The strategic manipulation of reaction conditions allows for the chemoselective addressability of either functionality, making ω-bromoaldehydes highly sought-after starting materials for the synthesis of carbocyclic and heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products.[6][7][8] This guide will illuminate the principles governing the reactivity of these remarkable building blocks and showcase their utility in modern synthetic chemistry.
Synthesis of ω-Bromoaldehydes
The judicious choice of synthetic route to ω-bromoaldehydes is critical and is often dictated by the length of the alkyl chain and the desired scale of the reaction. Several reliable methods have been established.
Oxidation of ω-Bromoalcohols
A straightforward and common approach involves the oxidation of the corresponding ω-bromoalcohol. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid or reaction with the bromide.
-
Dess-Martin Periodinane (DMP): DMP is a mild and highly efficient reagent for the oxidation of primary alcohols to aldehydes. It operates under neutral conditions at room temperature, which preserves the integrity of the alkyl bromide.
-
Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC): These chromium-based reagents are also effective for this transformation. However, they are often used in chlorinated solvents and require careful handling due to their toxicity.
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a powerful and general method, but requires cryogenic temperatures and careful control of stoichiometry.
Ozonolysis of Terminal Alkenes
Ozonolysis of a terminal alkene bearing a bromoalkyl chain provides a direct route to the corresponding aldehyde. Reductive workup with reagents like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) is necessary to quench the intermediate ozonide and generate the aldehyde.
Hydroboration-Oxidation of Alkynes
The hydroboration of a terminal alkyne with a sterically hindered borane, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide under basic conditions, yields the corresponding aldehyde. This method is particularly useful for accessing ω-bromoaldehydes with longer carbon chains.
The Art of Chemoselectivity: Taming the Bifunctional Beast
The synthetic power of ω-bromoaldehydes lies in the ability to selectively target one functional group while leaving the other intact. This chemoselectivity is governed by the choice of reagents and reaction conditions.[9][10][11]
Reactions at the Aldehyde Moiety
The aldehyde is generally more susceptible to nucleophilic attack than the alkyl bromide is to substitution.
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild hydride reagents such as sodium borohydride (NaBH₄).[9][11][12] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and displace the bromide.[10]
-
Wittig Reaction and Related Olefinations: The aldehyde readily undergoes Wittig, Horner-Wadsworth-Emmons, and related olefination reactions to form alkenes, leaving the bromide untouched.
-
Grignard and Organolithium Additions: Organometallic reagents will preferentially add to the electrophilic carbonyl carbon. Low temperatures are often employed to minimize competing reactions.
-
Organocatalytic α-Functionalization: The protons α to the aldehyde can be activated through enamine or enol catalysis, enabling asymmetric α-alkylation, α-amination, and α-oxidation reactions.[2][13][14]
Experimental Protocol: Selective Reduction of an ω-Bromoaldehyde
Objective: To selectively reduce the aldehyde functionality of 5-bromopentanal to 5-bromopentan-1-ol.
Materials:
-
5-bromopentanal (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.1 equiv)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-bromopentanal in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed (typically 30-60 minutes).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromopentan-1-ol.
-
Purify the product by flash column chromatography if necessary.
Reactions at the Bromide Terminus
To react the bromide selectively, the aldehyde often needs to be protected, or reagents must be chosen that are specifically reactive towards alkyl halides.
-
Protection of the Aldehyde: The aldehyde can be converted into a more inert functional group, such as an acetal or a dithiane, to mask its reactivity. Following reaction at the bromide, the protecting group can be removed to regenerate the aldehyde.
-
Nucleophilic Substitution: A wide range of nucleophiles, including cyanides, azides, thiolates, and carboxylates, can displace the bromide via an Sₙ2 mechanism.
-
Formation of Organometallic Reagents: The bromide can be converted into a Grignard or organolithium reagent. This transformation is typically performed at low temperatures to prevent reaction with the unprotected aldehyde of another molecule. The resulting organometallic species can then be used in subsequent reactions.
Visualization: Chemoselective Reaction Pathways
Caption: Chemoselective transformations of ω-bromoaldehydes.
Tandem Reactions and Intramolecular Cyclizations: Building Complexity
The true elegance of ω-bromoaldehydes is revealed in tandem or cascade reactions, where both functional groups participate sequentially in a single synthetic operation to construct complex cyclic structures.[4][5] These reactions are highly efficient and atom-economical.[1]
Intramolecular Wittig and Related Reactions
Upon conversion of the bromide to a phosphonium salt, treatment with a base can induce an intramolecular Wittig reaction with the aldehyde to form cyclic alkenes. This strategy is a powerful tool for the synthesis of five-, six-, and seven-membered rings.
Intramolecular Barbier and Grignard Reactions
The in-situ formation of an organometallic species from the bromide in the presence of the aldehyde can lead to intramolecular cyclization.[15][16] The Barbier reaction, which involves the one-pot reaction of the substrate with a metal (e.g., zinc, indium, samarium), is particularly well-suited for this purpose.
Palladium-Catalyzed Intramolecular Couplings
Palladium catalysis opens up a wealth of possibilities for the cyclization of ω-bromoaldehydes.[6] For instance, an intramolecular Heck reaction can be envisioned if the aldehyde is first converted into an enol ether or a similar alkene-containing moiety.
Visualization: Intramolecular Cyclization Workflow
Caption: General workflow for intramolecular cyclization.
Applications in Drug Discovery and Development
The structural motifs accessible from ω-bromoaldehydes are prevalent in a wide range of biologically active molecules and pharmaceuticals.[17][18][19] The ability to rapidly construct diverse heterocyclic and carbocyclic scaffolds makes these reagents highly valuable in medicinal chemistry programs.[7]
-
Synthesis of Heterocycles: Many nitrogen-, oxygen-, and sulfur-containing heterocycles, which form the core of numerous drugs, can be synthesized from ω-bromoaldehydes.[6][8][20] For example, reaction with primary amines can lead to the formation of cyclic imines, which can be further elaborated.
-
Access to Chiral Building Blocks: Asymmetric organocatalysis applied to ω-bromoaldehydes can generate chiral synthons that can be incorporated into complex drug targets.[2][21]
-
Metabolic Stability: In drug design, understanding and predicting metabolic pathways is crucial. Aldehyde oxidase (AO) is an important enzyme in drug metabolism that can oxidize aldehydes.[22][23] The reactivity of the aldehyde group in ω-bromoaldehyde-derived intermediates must be considered in the context of their potential metabolic fate.
The versatility of ω-bromoaldehydes allows for the rapid generation of compound libraries for high-throughput screening, accelerating the drug discovery process.
Conclusion
ω-Bromoaldehydes are not merely simple bifunctional molecules; they are sophisticated synthetic linchpins that offer a remarkable degree of control and versatility. Their ability to undergo chemoselective transformations at either the aldehyde or bromide terminus, coupled with their propensity for elegant tandem and intramolecular cyclization reactions, makes them indispensable tools for the modern synthetic chemist. From the construction of complex natural products to the discovery of novel therapeutic agents, the applications of ω-bromoaldehydes are vast and continue to expand. A thorough understanding of their reactivity, as outlined in this guide, empowers researchers to harness their full synthetic potential and drive innovation in chemical science.
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Bromoaldehyde as a Useful Starting Materials for the Synthesis of Various Hetero Cyclic and Carbocylic Molecules by Pd-catalyzed Reaction. (2023). Current Green Chemistry, 10(2), 118-130. [Link]
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Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. (2022). The Journal of Organic Chemistry. [Link]
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Exploiting an intramolecular Diels–Alder cyclization/dehydro-aromatization sequence for the total syntheses of ellipticines and calothrixin B. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Chemoselective Reactions. (2021). Chemistry LibreTexts. [Link]
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Moody, T. S., & O'Reilly, E. (2018). Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, 118(1), 329-363. [Link]
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Furuya, Y., & Shirakawa, S. (2024). Chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of α- and β-substituted 5-hexenoic acids. Beilstein Journal of Organic Chemistry, 20, 1794-1799. [Link]
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Organocatalytic Asymmetric α-Bromination of Aldehydes and Ketones. (n.d.). ResearchGate. [Link]
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Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (n.d.). Chemical Communications. [Link]
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Reductive Cross-Aldol Reaction Using Bromoaldehyde and an Aldehyde Mediated by Germanium(II): One-Pot, Large-Scale Protocol. (2006). Organic Letters. [Link]
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Chemistry 3 Chemoselectivity in oxidation reactions. (2019, August 5). YouTube. [Link]
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Application of ω‐Transaminases in the Pharmaceutical Industry. (n.d.). Almac. [Link]
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What Is Chemoselectivity In Organic Chemistry? (2025, February 14). YouTube. [Link]
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Aldehyde & Bromine Water. (n.d.). Reddit. [Link]
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M-15. Tandem and Domino reaction. (2020, October 21). YouTube. [Link]
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He, J., Chen, Y., Zhao, Y., & Hu, L. (2025). A new tandem reaction of bifunctional peroxides enables the expedient synthesis of functionalized dihydrofurans. Organic Chemistry Frontiers, 12, 912-917. [Link]
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Introduction to Asymmetric Organocatalysis. (2024, September 7). YouTube. [Link]
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Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. (n.d.). Chemical Communications. [Link]
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An overview of aldehyde oxidase: an enzyme of emerging importance in novel drug discovery. (n.d.). ResearchGate. [Link]
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Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. (n.d.). MDPI. [Link]
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Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. [Link]
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Three-Component Coupling Reactions of Silylglyoxylates, Alkynes, and Aldehydes: A Chemoselective One-Step Glycolate Aldol Construction. (n.d.). PMC - NIH. [Link]
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Sharma, V., & Sharma, R. (2022). Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development. Drug Metabolism Reviews, 54(4), 463-483. [Link]
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Do aldehydes give bromine water test? (2018, April 12). Chemistry Stack Exchange. [Link]
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Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry, 62(24), 10966-10986. [Link]
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Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). PubMed Central. [Link]
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The synthesis of a bifunctional copper metal organic framework and its application in the aerobic oxidation/Knoevenagel condensation sequential reaction. (n.d.). Dalton Transactions. [Link]
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20.3: Chemoselective Reactions. (2014). Chemistry LibreTexts. [Link]
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Dixon, D. J. (2016). Bifunctional catalysis. Beilstein Journal of Organic Chemistry, 12, 838-839. [Link]
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Synthesis of heterocyclic compounds by interaction of aldehydes with monoterpenoids. (n.d.). ResearchGate. [Link]
-
Synthesis and reactivity of common heterocyclic compounds containing one or two heteroatoms (O,N,S). (2024, November 20). YouTube. [Link]
-
Asymmetric tandem reactions of N-sulfonylimines and α,β-unsaturated aldehydes: an alternative reaction pathway to that of using saturated aldehydes. (n.d.). Chemical Communications. [Link]
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Bedoukian, P. Z. (1944). A New Synthesis of α-Bromoaldehydes. Journal of the American Chemical Society, 66(8), 1325-1327. [Link]
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The Bifunctional Linker: A Technical Guide to 7-Bromoheptanal Reactivity
Executive Summary: The Strategic Value of C7 Linkers
In the architecture of drug discovery and materials science, 7-Bromoheptanal (CAS: 54005-84-4) serves as a critical "bifunctional linchpin." Unlike simple alkyl halides or aldehydes, this molecule offers a precise 7-carbon spacer separating two distinct electrophilic "warheads": a soft, polarizable alkyl bromide and a hard, carbonyl-centered aldehyde.
This guide moves beyond basic properties to address the core challenge of working with 7-Bromoheptanal: Orthogonality . The successful utilization of this reagent depends on the chemist's ability to selectively activate one functional group while suppressing the other, avoiding the thermodynamic trap of intramolecular cyclization.
Chemical Profile & Physical Properties
Data aggregated from PubChem and Safety Data Sheets.
| Property | Specification | Operational Note |
| Molecular Formula | Bifunctional ( | |
| Molecular Weight | 193.08 g/mol | Useful for stoichiometric calculations |
| Boiling Point | ~222°C (at 760 mmHg) | High boiler; purification via vacuum distillation recommended |
| Density | 1.2 ± 0.1 g/cm³ | Denser than water; sits as bottom layer in aqueous extractions |
| Appearance | Colorless to pale yellow liquid | Yellowing indicates oxidation or free |
| Solubility | DCM, THF, Et2O, MeOH | Immiscible in water; requires organic co-solvent for aqueous reactions |
| Storage | 2-8°C, Inert Atmosphere (Ar/N2) | Critical: Air sensitive (oxidizes to 7-bromoheptanoic acid) |
The Reactivity Landscape: Divergent Pathways
The utility of 7-Bromoheptanal lies in its ability to serve as a divergent intermediate. The aldehyde is prone to nucleophilic addition (1,2-addition), while the bromide is primed for nucleophilic substitution (
The Cyclization Trap (The "Grignard Risk")
A common error in experimental design is attempting to form a Grignard reagent at the
-
Mechanism: If
is inserted into the bond, the resulting carbanion at will rapidly attack the aldehyde at . -
Result: Intramolecular cyclization yields Cycloheptanol , destroying the linker utility.
-
Prevention: The aldehyde must be protected as an acetal (e.g., using ethylene glycol) before any organometallic manipulation of the bromide.
Visualization: Divergent Reaction Pathways
The following diagram illustrates the decision matrix for chemists: utilizing the aldehyde (Reductive Amination/Wittig) vs. utilizing the bromide (Substitution).
Caption: Decision matrix for 7-Bromoheptanal. Pathway A exploits the aldehyde; Pathway B requires protection to access the bromide.
Experimental Protocols
These protocols are designed for high fidelity and reproducibility.
Protocol A: Selective Reductive Amination
Objective: Couple a primary amine to 7-Bromoheptanal while leaving the alkyl bromide intact for future functionalization.
Why this works: We use Sodium Triacetoxyborohydride (
Materials:
-
7-Bromoheptanal (1.0 equiv)
-
Primary Amine (
) (1.1 equiv) - (1.5 equiv)
-
DCM (Anhydrous) or DCE (1,2-Dichloroethane)
-
Acetic Acid (Catalytic, optional)[1]
Step-by-Step:
-
Imine Formation: In a flame-dried round-bottom flask under
, dissolve 7-Bromoheptanal in anhydrous DCM (0.1 M concentration). -
Amine Addition: Add the primary amine. If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA (Triethylamine) to liberate the free base.
-
Activation: Stir for 30 minutes at Room Temperature (RT). Observation: The solution may become slightly cloudy as water is generated.
-
Reduction: Cool the mixture to 0°C. Add
portion-wise over 10 minutes.-
Expert Tip: Avoid dumping the reducing agent all at once to prevent localized exotherms.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor via TLC (stain with KMnO4 or Ninhydrin).
-
Quench: Quench with Saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over
. -
Purification: Flash column chromatography. The product is a secondary amine with a terminal alkyl bromide.
Protocol B: The Wittig Extension
Objective: Convert the aldehyde into a terminal alkene, extending the carbon chain while retaining the bromide.
Materials:
-
Methyltriphenylphosphonium bromide (
) -
KOtBu (Potassium tert-butoxide) or NaHMDS
-
THF (Anhydrous)
Step-by-Step:
-
Ylide Generation: Suspend the phosphonium salt (1.2 equiv) in anhydrous THF at 0°C. Add the base (KOtBu, 1.2 equiv) dropwise.
-
Visual Check: The solution should turn a bright yellow/orange, indicating the formation of the phosphorous ylide. Stir for 45 minutes.
-
-
Aldehyde Addition: Cool the ylide solution to -78°C (Dry ice/Acetone bath). This low temperature is crucial to prevent base-mediated elimination (E2) of the alkyl bromide at the other end of the molecule.
-
Reaction: Add 7-Bromoheptanal (1.0 equiv) dissolved in minimal THF dropwise.
-
Completion: Stir at -78°C for 1 hour, then slowly warm to RT.
-
Workup: Quench with saturated
. Extract with Diethyl Ether (precipitates Triphenylphosphine oxide, ). -
Filtration: Filter off the white solid (
) before concentration.
Safety & Stability (E-E-A-T)
Handling:
-
7-Bromoheptanal is a lachrymator and skin irritant. Handle only in a fume hood.
-
GHS Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.).
Storage Stability:
-
Aldehydes oxidize in air to carboxylic acids. 7-Bromoheptanoic acid is a solid that may precipitate in the liquid aldehyde.
-
Verification: Before use, check the
-NMR. The aldehyde proton appears as a triplet at ppm. If a broad singlet is visible at ppm, purification is required. -
Purification: Short-path vacuum distillation is effective. Do not distill at atmospheric pressure to avoid decomposition.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12470335, 7-Bromoheptanal. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Fundamental protocol basis). Retrieved from [Link]
-
Maercker, A. (1965). The Wittig Reaction.[6] Organic Reactions.[1][6][7][8][9][10][11][12] (Classic mechanism reference). Retrieved from [Link]
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7-Bromoheptanal: A Versatile Bifunctional Tool for Innovations in Drug Discovery and Materials Science
Abstract
In the landscape of modern chemical biology and materials science, the demand for versatile molecular building blocks is paramount. 7-Bromoheptanal, a bifunctional molecule featuring a reactive aldehyde and a terminal alkyl bromide, emerges as a potent tool for researchers, scientists, and drug development professionals. Its distinct functionalities, separated by a flexible seven-carbon linker, allow for orthogonal chemical modifications, opening avenues for the rational design of complex molecular architectures. This in-depth technical guide explores the untapped potential of 7-Bromoheptanal in novel research applications, providing both the theoretical framework and practical insights into its utilization in bioconjugation, surface functionalization, the synthesis of advanced drug delivery systems like PROTACs, and the construction of macrocyclic compounds. Each section is supported by detailed, field-proven experimental protocols and visual diagrams to empower researchers in their quest for scientific advancement.
Introduction: The Strategic Advantage of Bifunctionality
7-Bromoheptanal (CAS No. 54005-84-4) is a unique aliphatic aldehyde bearing a bromine atom at the terminus of its seven-carbon chain.[1] This molecular structure is not merely a coincidence of atoms but a strategic design that offers significant advantages in chemical synthesis. The aldehyde group, a versatile electrophile, readily participates in a myriad of reactions including reductive amination, oxime ligation, and Wittig reactions.[2] Concurrently, the terminal carbon-bromine bond serves as an excellent handle for nucleophilic substitution and cross-coupling reactions.[2] This dual reactivity allows for a "two-headed" approach to molecular design, enabling the sequential or simultaneous introduction of different chemical entities.[2] Such bifunctional molecules are pivotal in creating sophisticated constructs that can bridge biological targets, anchor to surfaces, or form complex ring systems.[3]
Physicochemical Properties of 7-Bromoheptanal
A clear understanding of the physical and chemical characteristics of 7-Bromoheptanal is fundamental to its effective application. The following table summarizes its key properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃BrO | [1] |
| Molecular Weight | 193.08 g/mol | [1] |
| CAS Number | 54005-84-4 | [1] |
| Boiling Point | 222.3 ± 23.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Very slightly soluble in water (0.79 g/L at 25°C) | [2] |
Application in Bioconjugation: Crafting Sophisticated Biomolecule Hybrids
The ability to selectively modify proteins, peptides, and other biomolecules is a cornerstone of modern drug development and diagnostics. 7-Bromoheptanal, with its orthogonal reactive sites, is an ideal candidate for creating stable and functional bioconjugates.
Chemoselective Ligation Strategies
The aldehyde functionality of 7-Bromoheptanal can be selectively targeted in the presence of other functional groups, such as the amine groups on protein surfaces, through oxime ligation.[4][5] This reaction, which forms a stable oxime bond, is highly chemoselective and proceeds under mild, aqueous conditions, preserving the integrity of the biomolecule.[4][6]
This protocol describes the conjugation of a peptide containing an aminooxy group to 7-Bromoheptanal.
-
Peptide Preparation: Synthesize or procure a peptide with an N-terminal or side-chain aminooxy group (e.g., via incorporation of an aminooxy-functionalized amino acid).
-
Reaction Setup: Dissolve the aminooxy-peptide (1 equivalent) in an aqueous buffer (e.g., 100 mM phosphate buffer, pH 4.5-5.5).
-
Addition of 7-Bromoheptanal: Add a solution of 7-Bromoheptanal (1.5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to the peptide solution.
-
Catalysis: Add aniline (10-50 mM) as a catalyst to accelerate the oxime formation.[5]
-
Reaction Monitoring: Monitor the reaction progress by LC-MS until the desired level of conjugation is achieved (typically 2-24 hours at room temperature).
-
Purification: Purify the resulting bromo-functionalized peptide by reverse-phase HPLC.
-
Characterization: Confirm the structure and purity of the conjugate by high-resolution mass spectrometry and NMR spectroscopy.
The resulting bromo-functionalized peptide can then be used in a subsequent step to react with a thiol-containing molecule or surface, demonstrating the utility of 7-Bromoheptanal as a heterobifunctional linker.
Caption: Workflow for the two-step bioconjugation using 7-Bromoheptanal.
Surface Functionalization: Engineering Smart Materials
The immobilization of bioactive molecules onto surfaces is critical for the development of biosensors, biocompatible implants, and targeted drug delivery systems. 7-Bromoheptanal provides a straightforward method for anchoring molecules to amine-functionalized surfaces.[7]
Reductive Amination for Covalent Surface Attachment
The aldehyde group of 7-Bromoheptanal can react with primary amines on a functionalized surface to form an imine, which is then reduced to a stable secondary amine linkage.[8] This reductive amination process is a robust and widely used method for surface modification.[9]
This protocol details the functionalization of aminated silica nanoparticles with 7-Bromoheptanal.
-
Nanoparticle Preparation: Prepare or obtain amine-functionalized silica nanoparticles.[2]
-
Suspension: Suspend the nanoparticles in a suitable anhydrous solvent (e.g., dry THF or DMF).
-
Reaction with 7-Bromoheptanal: Add 7-Bromoheptanal (10-fold molar excess relative to surface amine groups) to the nanoparticle suspension.
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for imine formation.
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or benzylamine-borane complex (5-fold molar excess relative to the aldehyde), and continue stirring for 12-24 hours.[10]
-
Washing: Centrifuge the nanoparticles and wash them sequentially with the reaction solvent, ethanol, and deionized water to remove unreacted reagents.
-
Characterization: Characterize the functionalized nanoparticles using techniques such as FT-IR spectroscopy (to observe the disappearance of the aldehyde C=O stretch and the appearance of C-N bonds), and thermogravimetric analysis (to quantify the amount of immobilized molecule).
The resulting bromo-functionalized nanoparticles can then be used to capture thiol-containing biomolecules or other nucleophiles.
Caption: Reductive amination workflow for surface functionalization.
Advanced Drug Delivery: Architecting PROTACs and Beyond
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutics that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3] These bifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[11] The length and composition of this linker are critical for the efficacy of the PROTAC.[11]
7-Bromoheptanal as a PROTAC Linker Precursor
With its defined length and reactive handles, 7-Bromoheptanal is an excellent starting material for the synthesis of PROTAC linkers.[12] The seven-carbon chain provides a flexible spacer, and the aldehyde and bromide can be sequentially modified to attach the two different ligands.
This hypothetical protocol outlines the synthesis of a PROTAC targeting a hypothetical protein kinase, utilizing a 7-Bromoheptanal-derived linker.
-
Ligand Functionalization: Start with a known inhibitor of the target kinase that has a suitable attachment point (e.g., a primary or secondary amine).
-
Reductive Amination with Protected 7-Bromoheptanal: Protect the aldehyde of 7-Bromoheptanal (e.g., as a dimethyl acetal). React the protected bromo-aldehyde with the kinase inhibitor via its amine functionality in a nucleophilic substitution reaction to form an intermediate.
-
Deprotection and E3 Ligase Ligand Attachment: Deprotect the aldehyde of the intermediate. React the resulting aldehyde with an E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) that has been functionalized with an aminooxy group, via oxime ligation.
-
Purification and Characterization: Purify the final PROTAC molecule using preparative HPLC and characterize its structure and purity by NMR and high-resolution mass spectrometry.
-
Biological Evaluation: Assess the ability of the synthesized PROTAC to induce the degradation of the target kinase in a relevant cell line using techniques such as Western blotting or proteomics.
Caption: Proposed synthetic workflow for a PROTAC using a 7-Bromoheptanal-derived linker.
Macrocycle Synthesis: Building Complex Scaffolds
Macrocycles are a class of molecules with large ring structures that are of great interest in drug discovery due to their unique conformational properties and ability to bind to challenging protein targets.[13] The bifunctional nature of 7-Bromoheptanal makes it a valuable precursor for the synthesis of aza-macrocycles.[1]
Intramolecular Cyclization Strategies
By first reacting one of the functional groups of 7-Bromoheptanal and then inducing an intramolecular reaction with the other, it is possible to form macrocyclic structures.
This protocol outlines a potential route to a 10-membered aza-macrocycle.
-
Reductive Amination: React 7-Bromoheptanal with a primary amine (e.g., benzylamine) under reductive amination conditions (e.g., using sodium triacetoxyborohydride) to form the corresponding secondary amine.
-
Intramolecular Cyclization: Treat the resulting N-substituted 7-bromoheptylamine with a non-nucleophilic base (e.g., potassium carbonate or DBU) in a polar aprotic solvent (e.g., DMF or acetonitrile) at elevated temperature. This will promote an intramolecular SN2 reaction, where the amine nitrogen displaces the bromide, forming the macrocyclic product.
-
Purification and Characterization: Purify the macrocycle by column chromatography and characterize its structure by NMR and mass spectrometry.
Caption: Synthetic route to an aza-macrocycle from 7-Bromoheptanal.
Conclusion and Future Perspectives
7-Bromoheptanal stands as a testament to the power of bifunctional molecules in advancing chemical synthesis. Its orthogonal reactivity, coupled with a flexible carbon chain, provides a versatile platform for innovation across multiple scientific disciplines. The applications detailed in this guide—from the precise construction of bioconjugates and the engineering of smart surfaces to the development of next-generation therapeutics like PROTACs and the synthesis of complex macrocycles—only scratch the surface of its potential. As researchers continue to push the boundaries of molecular design, the strategic implementation of building blocks like 7-Bromoheptanal will undoubtedly play a crucial role in shaping the future of medicine and materials science.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12470335, 7-Bromoheptanal. Retrieved from [Link]
- Zhang, T., et al. (2022). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. RSC Chemical Biology, 3(10), 1234-1240.
- Payne, A., et al. (2022). Peptide macrocyclisation via late-stage reductive amination. Chemical Science, 13(22), 6536-6542.
- Spring, D. R., et al. (2019). Strategies for the Diversity-Oriented Synthesis of Macrocycles. Chemical Reviews, 119(17), 10288-10317.
- Righi, G., et al. (2019). Functionalized magnetic nanoparticles as catalysts for enantioselective Henry reaction.
- Dirksen, A., & Hackeng, T. M. (2008). Access to bifunctionalized biomolecular platforms using oxime ligation.
- Pollastrini, M., et al. (2021). A reductive amination approach for the synthesis of catalytic peptide foldamers. Organic & Biomolecular Chemistry, 19(38), 8366-8370.
- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
- Allred, J. F., et al. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
- Muttenthaler, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8869-8875.
- Zhu, Y., et al. (2021). Immobilization of Magnetic Nanoparticles onto Amine-Modified Nano-Silica Gel for Copper Ions Remediation.
- Kölmel, D. K., & Kool, E. T. (2017). Oxime and Hydrazone Ligations: A New “Click” Chemistry for Bioconjugation. Chemical Reviews, 117(15), 10358-10376.
- Wang, Y., et al. (2020). Reductive amination of ω-conotoxin MVIIA: synthesis, determination of modification sites, and self-assembly. Journal of Peptide Science, 26(12), e3287.
- Deiters, A. (2010). Site-specific chemical modification of proteins. Current Opinion in Chemical Biology, 14(3), 325-331.
- Ghilan, A., et al. (2022). Optimized antibody immobilization on natural silica-based nanostructures for the selective detection of E. coli. Scientific Reports, 12(1), 13328.
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Methodological & Application
Application Note & Protocol: Samarium(II) Iodide-Mediated Intramolecular Cyclization of 7-Bromoheptanal to Cycloheptanone
Abstract
Cycloheptanone and its derivatives are valuable structural motifs in natural products and key intermediates in the synthesis of pharmaceuticals. This application note provides a comprehensive guide to the intramolecular cyclization of 7-bromoheptanal to form cycloheptanone, a challenging seven-membered ring system. We detail a robust protocol centered on a Samarium(II) Iodide (SmI₂)-mediated intramolecular Barbier-type reaction. This method is distinguished by its high chemoselectivity and operational simplicity under mild, neutral conditions. This document offers an in-depth discussion of the reaction mechanism, experimental design principles, a step-by-step protocol, product characterization, and a troubleshooting guide tailored for researchers in organic synthesis and drug development.
Introduction and Theoretical Framework
The construction of medium-sized rings (7-11 membered) is a persistent challenge in synthetic organic chemistry. Enthalpic and entropic barriers often lead to competitive intermolecular polymerization over the desired intramolecular cyclization. To overcome this, the high dilution principle is a critical strategy. By maintaining a very low concentration of the acyclic precursor, the probability of one reactive end of a molecule finding the other end of the same molecule is increased relative to it finding a different molecule.[1][2] This is typically achieved by the slow addition of the substrate to the reaction mixture using a syringe pump.[1]
For the conversion of 7-bromoheptanal, a bifunctional molecule containing both an electrophilic aldehyde and an alkyl bromide, a reagent with high chemoselectivity is required. Grignard or organolithium reagents would readily attack the aldehyde, precluding the desired cyclization pathway. The Nozaki-Hiyama-Kishi (NHK) reaction, using chromium(II) salts, is a powerful tool for such transformations but often requires stoichiometric amounts of toxic chromium salts.[3][4]
An excellent alternative is the Samarium(II) Iodide (SmI₂)-mediated intramolecular Barbier reaction. SmI₂ is a powerful single-electron transfer (SET) agent that exhibits remarkable chemoselectivity.[5][6] It preferentially reacts with the alkyl halide over the aldehyde, allowing for the in-situ formation of an organosamarium nucleophile which then attacks the aldehyde intramolecularly.[7]
Reaction Mechanism
The SmI₂-mediated cyclization is believed to proceed through the formation of an organosamarium intermediate via two successive single-electron transfers from two Sm(II) ions to the alkyl bromide.[8] This nucleophilic organosamarium species then adds to the pendant aldehyde carbonyl group, forming a samarium alkoxide. Subsequent aqueous workup protonates the alkoxide to yield cycloheptanol, which is then oxidized to the target cycloheptanone.
Caption: Proposed mechanism for the SmI₂-mediated cyclization and subsequent oxidation.
Detailed Experimental Protocol
This protocol is divided into three main stages: Preparation of the SmI₂ solution, the cyclization reaction, and the oxidation of the resulting alcohol to the ketone.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Samarium metal powder | 99.9% | Major Chemical Supplier | Must be stored under argon. |
| 1,2-Diiodoethane (DIE) | 99% | Major Chemical Supplier | Light sensitive, store in the dark. |
| 7-Bromoheptanal | >95% | Synthesized or Purchased | Must be pure and free of acid. |
| Tetrahydrofuran (THF) | Anhydrous | Major Chemical Supplier | Distill from Na/benzophenone before use. |
| Pyridinium chlorochromate (PCC) | 98% | Major Chemical Supplier | Toxic and carcinogenic. Handle with care. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use dry solvent. |
| Diethyl ether (Et₂O) | ACS Grade | Major Chemical Supplier | For extraction. |
| Saturated aq. Na₂S₂O₃ | - | Lab Prepared | For quenching. |
| Saturated aq. NH₄Cl | - | Lab Prepared | For quenching. |
| Hydrochloric acid (HCl) | 1 M aq. | Lab Prepared | For workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Grade | Major Chemical Supplier | For drying. |
| Silica gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Equipment Setup
A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an argon inlet, a rubber septum, and a glass stopper is required. The slow addition of the substrate is performed using a syringe pump.
Caption: Apparatus for the intramolecular cyclization under high dilution conditions.
Protocol Stage 1: Preparation of 0.1 M SmI₂ in THF
-
To a flame-dried 250 mL two-neck flask under argon, add samarium powder (4.14 g, 27.5 mmol, 2.2 equiv).
-
Add 150 mL of anhydrous THF via cannula.
-
In a separate vial, dissolve 1,2-diiodoethane (6.35 g, 22.5 mmol, 1.8 equiv) in 50 mL of anhydrous THF.
-
Add the 1,2-diiodoethane solution dropwise to the vigorously stirring samarium suspension at room temperature.
-
The reaction is exothermic and ethylene gas will evolve. The solution will turn from colorless to a deep blue-green color upon formation of SmI₂.
-
Stir the solution for 2-3 hours at room temperature until all the samarium metal has been consumed. The resulting 0.1 M solution is ready for use.
Protocol Stage 2: Intramolecular Cyclization
-
Prepare a solution of 7-bromoheptanal (2.42 g, 12.5 mmol, 1.0 equiv) in 50 mL of anhydrous THF in a flame-dried volumetric flask.
-
Load this solution into a 50 mL gas-tight syringe and place it on a syringe pump.
-
Using a cannula, transfer the freshly prepared SmI₂ solution (250 mL, 25 mmol, 2.0 equiv) to the main three-neck reaction flask under argon.
-
Begin the slow addition of the 7-bromoheptanal solution to the vigorously stirring SmI₂ solution over a period of 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes). The deep blue color of the SmI₂ solution should fade as it is consumed.
-
After the addition is complete, let the reaction stir for an additional hour at room temperature.
-
Quench the reaction by carefully adding saturated aqueous Na₂S₂O₃ solution dropwise until the color disappears, followed by 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cycloheptanol.
Protocol Stage 3: Oxidation to Cycloheptanone
-
Dissolve the crude cycloheptanol in 100 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Add pyridinium chlorochromate (PCC) (3.23 g, 15.0 mmol, 1.2 equiv) portion-wise to the stirring solution at room temperature.
-
The mixture will turn into a dark brown slurry. Allow it to stir for 2-4 hours, monitoring by TLC for the disappearance of the alcohol spot.
-
Upon completion, dilute the mixture with 100 mL of diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., 5-10% Ethyl Acetate/Hexanes) to afford pure cycloheptanone.
Product Characterization and Analysis
The identity and purity of the final product, cycloheptanone, must be confirmed by spectroscopic methods.[9][10]
| Analysis Technique | Expected Result for Cycloheptanone (C₇H₁₂O) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.51 (t, J = 6.0 Hz, 4H, -CH₂-C=O), 1.85-1.75 (m, 4H, -CH₂-), 1.60-1.50 (m, 4H, -CH₂-).[11] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 215.1 (C=O), 43.9 (-CH₂-C=O), 30.3 (-CH₂-), 24.2 (-CH₂-). |
| IR Spectroscopy (neat) | ν (cm⁻¹): ~2925 (C-H stretch), ~1700 (strong, sharp C=O stretch). |
| Mass Spectrometry (EI) | m/z (%): 112 (M⁺), 84, 68, 55 (base peak).[11] |
| TLC Analysis | Rf ≈ 0.4 (20% Ethyl Acetate/Hexanes), visualised with KMnO₄ stain. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive SmI₂ (oxidized by air/moisture). | Ensure all glassware is rigorously flame-dried and the reaction is maintained under a positive pressure of inert gas. Use freshly distilled, anhydrous THF. |
| Substrate is impure (e.g., contains acidic impurities). | Purify the 7-bromoheptanal by distillation or chromatography before use. | |
| Polymerization | Concentration of substrate is too high. | Increase the addition time and/or the volume of solvent to ensure high dilution conditions are met.[1] |
| Recovery of Starting Material | SmI₂ reagent was not potent enough or insufficient equivalents used. | Confirm the concentration of SmI₂ by titration if necessary. Use a slight excess (2.0-2.2 equiv). |
| Incomplete Oxidation | Insufficient oxidant or reaction time. | Add more PCC and allow the reaction to stir longer. Ensure the PCC is of good quality. |
Safety Precautions
-
Samarium(II) Iodide: Air and moisture sensitive. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen).
-
1,2-Diiodoethane: Toxic and a lachrymator. Handle in a well-ventilated fume hood.
-
Pyridinium Chlorochromate (PCC): Highly toxic, a suspected carcinogen, and an oxidizer. Always handle in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: THF, diethyl ether, and dichloromethane are flammable and volatile. Work in a fume hood away from ignition sources.
Conclusion
The Samarium(II) Iodide-mediated intramolecular cyclization of 7-bromoheptanal is an effective and highly chemoselective method for the synthesis of cycloheptanone. The success of this protocol hinges on three key principles: the use of a potent single-electron transfer reagent (SmI₂), strict adherence to anhydrous and anaerobic conditions, and the application of the high dilution principle to favor the intramolecular pathway. By following this detailed guide, researchers can reliably access this important seven-membered carbocycle for further applications in complex molecule synthesis.
References
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Wikipedia contributors. (2023). High dilution principle. Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. [Link]
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Kallemeyn, J. M. (2002). The Nozaki-Hiyama-Kishi Reaction. University of Illinois Urbana-Champaign. [Link]
-
Wang, Q., et al. (2021). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Chemical Communications. [Link]
-
Zhou, L., Zhang, Y., & Shi, D. (2000). Samarium(II) Iodide-Promoted Intermolecular and Intramolecular Ketone-Nitrile Reductive Coupling Reactions. Synthesis. [Link]
-
NPTEL. (n.d.). 7.1 Synthesis by high dilution principle. [Link]
-
Wikipedia contributors. (2023). Nozaki–Hiyama–Kishi reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2016). Samarium(II) Iodide-Mediated Reactions in Total Synthesis. Topics in Current Chemistry. [Link]
-
Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research. [Link]
-
Fürstner, A., & Jumbam, D. N. (1993). Nozaki-Hiyama-Kishi Reactions Catalytic in Chromium. Journal of the American Chemical Society. [Link]
-
Szostak, M., & Procter, D. J. (2012). Samarium(II) Iodide-Mediated Reactions in Total Synthesis. Angewandte Chemie International Edition. [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. [Link]
-
ResearchGate. (2019). 1H (500 MHz) and 13C (125 MHz) NMR Spectroscopic Data of Compounds 1 and 4 in CDCl3. [Link]
-
Organic Chemistry Portal. (n.d.). Nozaki-Hiyama-Kishi Coupling. [Link]
-
ResearchGate. (2017). High dilution reactions — New synthetic applications. [Link]
-
Chemistry LibreTexts. (2022). Reaction of Samarium(II) Iodide with Aldehydes and Ketones. [Link]
-
Karadeniz, U., & Al-Jamali, A. (2023). Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. ACS Omega. [Link]
-
Metcalfe, E. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Save My Exams. (n.d.). 13C NMR Spectroscopy. [Link]
-
Mondal, S. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances. [Link]
-
NROChemistry. (2021). Nozaki-Hiyama-Kishi Reaction. YouTube. [Link]
-
Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]
-
Bej, R., & Yetra, S. R. (2022). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. RSC Advances. [Link]
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Application Note: Synthesis of Bromo-alkenes via Wittig Reaction with 7-Bromoheptanal
Introduction: The Strategic Importance of the Wittig Reaction in Complex Molecule Synthesis
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and stereochemical control in the formation of carbon-carbon double bonds. This olefination reaction, which converts a carbonyl compound (an aldehyde or ketone) into an alkene, proceeds through the reaction of a phosphorus ylide with the carbonyl carbon. Its significance lies in its broad functional group tolerance and the predictable geometry of the resulting alkene, which is largely determined by the nature of the ylide used.
This application note provides a detailed protocol for the Wittig reaction using 7-bromoheptanal as the aldehyde substrate. The presence of a terminal bromide in the starting material makes this a particularly relevant transformation for drug development and materials science, as the resulting bromo-alkene is a versatile intermediate. It can be readily functionalized further through reactions such as Suzuki or Sonogashira cross-coupling, Grignard reagent formation, or nucleophilic substitution. This protocol is designed for researchers and scientists who require a robust and reproducible method for synthesizing such valuable building blocks.
Mechanistic Insight: The Driving Force of the Wittig Reaction
The Wittig reaction is initiated by the nucleophilic attack of the phosphorus ylide on the electrophilic carbonyl carbon of the aldehyde. This forms a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The key to the reaction's success is the high thermodynamic stability of the triphenylphosphine oxide byproduct, which drives the reaction forward by collapsing the oxaphosphetane to form the desired alkene and triphenylphosphine oxide.
The stereochemical outcome of the Wittig reaction is heavily influenced by the stability of the ylide. Non-stabilized ylides, such as the one used in this protocol, typically favor the formation of the Z-alkene (cis) under salt-free conditions. This is due to the kinetic control of the reaction, where the less sterically hindered approach of the ylide and aldehyde leads to the formation of the cis-oxaphosphetane, which then collapses to the Z-alkene.
Experimental Protocol: Wittig Reaction of 7-Bromoheptanal
This protocol details the synthesis of (9-bromonon-1-ene) from 7-bromoheptanal and methyltriphenylphosphonium bromide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 7-Bromoheptanal | ≥95% | Sigma-Aldrich | 38330-71-9 |
| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich | 1779-49-3 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Diethyl Ether | Anhydrous, ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Saturated aqueous NH4Cl | Reagent Grade | Fisher Scientific | 12125-02-9 |
| Saturated aqueous NaCl (Brine) | Reagent Grade | Fisher Scientific | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO4) | ≥99.5% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Schlenk line or nitrogen/argon manifold
-
Syringes and needles
-
Cannula
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Protocol
PART A: Ylide Generation
-
Preparation: Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (5 mL per 1 mmol of the phosphonium salt).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Base Addition: Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The solution will turn a characteristic deep orange or yellow color, indicating the formation of the ylide.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
PART B: Wittig Reaction
-
Aldehyde Addition: In a separate flame-dried flask under an inert atmosphere, dissolve 7-bromoheptanal (1.0 eq) in anhydrous THF (2 mL per 1 mmol of aldehyde).
-
Cooling: Cool both the ylide solution and the aldehyde solution to -78 °C using a dry ice/acetone bath.
-
Reaction Initiation: Slowly add the aldehyde solution to the ylide solution via cannula.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
PART C: Work-up and Purification
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of the Wittig reaction protocol.
Troubleshooting and Safety Considerations
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete ylide formation | Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Use fresh, anhydrous THF. Titrate the n-BuLi before use to confirm its concentration. |
| Aldehyde degradation | Use freshly distilled or purified 7-bromoheptanal. | |
| Incomplete reaction | Allow the reaction to stir for a longer period at room temperature. | |
| Formation of multiple products | Side reactions of the ylide | Ensure the temperature is maintained at -78 °C during the addition of the aldehyde. |
| Impurities in starting materials | Purify starting materials before use. | |
| Difficulty in removing triphenylphosphine oxide | Co-elution during chromatography | The triphenylphosphine oxide can sometimes be precipitated out by adding a non-polar solvent like hexanes to the crude product and filtering. Alternatively, it can be oxidized to a more polar phosphine oxide using an oxidizing agent, which is then more easily separated by chromatography. |
Safety Precautions:
-
n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including a lab coat, safety glasses, and flame-retardant gloves.
-
Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
7-Bromoheptanal is an irritant. Avoid contact with skin and eyes.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]
-
Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012. [Link]
The Strategic Utility of 7-Bromoheptanal in the Synthesis of Natural Products: Application Notes and Protocols
Introduction: The Dual Functionality of 7-Bromoheptanal as a Synthetic Linchpin
In the intricate field of natural product synthesis, the selection of starting materials is a critical determinant of the efficiency and elegance of a synthetic route. Among the vast arsenal of commercially available building blocks, 7-bromoheptanal emerges as a particularly valuable bifunctional reagent.[1] Its structure, possessing both a reactive aldehyde and a terminal alkyl bromide, offers a versatile platform for the strategic construction of complex molecular architectures.[2] The seven-carbon chain provides a flexible spacer, amenable to the formation of various ring sizes, a common feature in many natural products.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical applications of 7-bromoheptanal in natural product synthesis. We will move beyond a mere recitation of procedures to delve into the causality behind experimental choices, providing field-proven insights into its use in key synthetic transformations. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and success in your laboratory.
Core Applications of 7-Bromoheptanal: A Bifunctional Toolkit
The synthetic utility of 7-bromoheptanal stems from the orthogonal reactivity of its two functional groups. The aldehyde provides a handle for carbon-carbon bond formation through nucleophilic additions and olefination reactions, while the alkyl bromide is an excellent electrophile for substitution and organometallic coupling reactions. This dual reactivity allows for a stepwise or, in some cases, a concerted construction of molecular complexity.
Olefination Reactions: Extending the Carbon Skeleton
The aldehyde functionality of 7-bromoheptanal is readily converted to an alkene using various olefination protocols, most notably the Wittig reaction.[4] This transformation is a cornerstone of natural product synthesis, allowing for the precise installation of double bonds with control over stereochemistry.
The choice of the ylide and reaction conditions is paramount in determining the geometry of the resulting alkene. Stabilized ylides (containing an electron-withdrawing group on the carbanion) generally afford the (E)-alkene under thermodynamic control, while non-stabilized ylides typically yield the (Z)-alkene under kinetic control. The presence of lithium salts can also influence the stereochemical outcome by promoting the formation of a more stable syn-betaine intermediate, leading to the (Z)-alkene.
Protocol 1: (Z)-Selective Wittig Olefination of 7-Bromoheptanal
This protocol details the formation of a (Z)-alkene, a common motif in insect pheromones and other macrocyclic natural products.
Materials:
-
7-Bromoheptanal
-
(Butyl)triphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (butyl)triphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF to form a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Olefination: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve 7-bromoheptanal (1.0 equivalent) in anhydrous THF.
-
Add the solution of 7-bromoheptanal dropwise to the cold ylide solution.
-
Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between Et₂O and water. Separate the layers and extract the aqueous layer twice with Et₂O.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired (Z)-1-bromo-undec-7-ene.
Data Presentation:
| Entry | Ylide | Aldehyde | Product | Typical Yield (%) | (Z:E) Ratio |
| 1 | (Butyl)triphenylphosphonium bromide/n-BuLi | 7-Bromoheptanal | (Z)-1-Bromo-undec-7-ene | 80-90 | >95:5 |
dot
Caption: Wittig olefination of 7-bromoheptanal.
Grignard and Organolithium Additions: Formation of Secondary Alcohols
The electrophilic carbonyl carbon of 7-bromoheptanal is susceptible to attack by organometallic reagents such as Grignard and organolithium reagents.[3][5] This reaction provides a powerful method for the formation of new carbon-carbon bonds and the creation of chiral secondary alcohols, which are prevalent structural motifs in natural products.
A key challenge in performing a Grignard reaction with 7-bromoheptanal is the presence of the alkyl bromide, which can potentially react with the Grignard reagent. To circumvent this, the reaction is typically carried out at low temperatures to favor the faster addition to the aldehyde over the slower substitution at the primary alkyl bromide. Alternatively, the bromine can be converted to a Grignard reagent itself, which can then be reacted with an electrophile in an intramolecular fashion or used in a subsequent intermolecular reaction after protection of the aldehyde.
Protocol 2: Grignard Addition to 7-Bromoheptanal
This protocol describes the addition of a Grignard reagent to 7-bromoheptanal to form a secondary alcohol, a precursor for various natural product skeletons.
Materials:
-
7-Bromoheptanal
-
Methylmagnesium bromide (MeMgBr) in THF
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of 7-bromoheptanal (1.0 equivalent) in anhydrous Et₂O.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Grignard Addition: Add MeMgBr (1.2 equivalents) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Work-up: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer twice with Et₂O.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 8-bromo-octan-2-ol.
Data Presentation:
| Entry | Grignard Reagent | Aldehyde | Product | Typical Yield (%) |
| 1 | MeMgBr | 7-Bromoheptanal | 8-Bromo-octan-2-ol | 85-95 |
dot
Caption: Grignard addition to 7-bromoheptanal.
Intramolecular Cyclization: Constructing Cyclic Scaffolds
The bifunctional nature of 7-bromoheptanal makes it an ideal precursor for intramolecular cyclization reactions to form seven-membered rings, a structural motif found in various natural products.[3] By transforming the aldehyde into a nucleophile (e.g., via an enolate or a Wittig-type reagent) and utilizing the alkyl bromide as the electrophilic handle, cyclic structures can be efficiently assembled.
The success of intramolecular cyclization is highly dependent on the reaction conditions that favor the intramolecular pathway over intermolecular side reactions. High dilution conditions are often employed to minimize intermolecular reactions. The choice of base and solvent is also critical in controlling the reactivity of the nucleophile and the rate of cyclization.
Protocol 3: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization
This protocol describes the intramolecular cyclization of 7-bromoheptanal to form a seven-membered ring alcohol, a key step in the synthesis of various carbocyclic natural products. The NHK reaction is particularly useful as it is tolerant of a wide range of functional groups.
Materials:
-
7-Bromoheptanal
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂) (catalytic amount)
-
Anhydrous Dimethylformamide (DMF)
-
Water
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, suspend CrCl₂ (4.0 equivalents) and a catalytic amount of NiCl₂ in anhydrous DMF.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Cyclization: In a separate flask, prepare a solution of 7-bromoheptanal (1.0 equivalent) in anhydrous DMF.
-
Add the solution of 7-bromoheptanal dropwise to the CrCl₂/NiCl₂ suspension over a period of 4-6 hours using a syringe pump to maintain high dilution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction by adding water.
-
Extract the mixture three times with Et₂O.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford cycloheptanol.
Data Presentation:
| Entry | Reactant | Product | Catalyst System | Typical Yield (%) |
| 1 | 7-Bromoheptanal | Cycloheptanol | CrCl₂/NiCl₂ | 70-80 |
dot
Caption: Intramolecular NHK cyclization of 7-bromoheptanal.
Conclusion: A Versatile Building Block for Natural Product Synthesis
7-Bromoheptanal represents a powerful and versatile building block for the synthesis of natural products and their analogues. Its bifunctional nature allows for a wide range of synthetic manipulations, including chain extension, the formation of secondary alcohols with new stereocenters, and the construction of cyclic systems. By understanding the principles behind the reactivity of its aldehyde and alkyl bromide functionalities, and by carefully selecting reaction conditions, researchers can effectively leverage 7-bromoheptanal to achieve their synthetic goals. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel and efficient synthetic routes to complex and biologically active molecules.
References
-
Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]
-
Synthesis of Southern Corn Rootworm Pheromone from S-Citronellol and Its Field Evaluation. ResearchGate. [Link]
-
Synthesis of Fluorescent Jasplakinolide Analogues for Live-Cell STED Microscopy of Actin. MDPI. [Link]
-
Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. National Institutes of Health. [Link]
-
Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents. MDPI. [Link]
-
A Highly Efficient Chain‐Extension Process in the Systematic Syntheses of Carotenoid Natural Products. ResearchGate. [Link]
-
Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs. National Institutes of Health. [Link]
-
Organic Synthesis in Pheromone Science. National Institutes of Health. [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. ScienceDirect. [Link]
-
7-bromo-1-heptanol. PubChem. [Link]
-
Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products. National Institutes of Health. [Link]
-
ITERATIVE STRATEGIES FOR POLYCYCLIC ETHER SYNTHESIS. University of Illinois Urbana-Champaign. [Link]
-
Synthesis and Conformational Analysis of Jasplakinolide Analogues and Approach towards the Synthesis of Stereotetrad of Cruent. University of Tübingen. [Link]
- Process for the preparation of grignard reagents and their utilization in organic syntheses.
-
Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Royal Society of Chemistry. [Link]
-
Evaluating the feasibility of medium-chain oleochemical synthesis using microbial chain elongation. National Institutes of Health. [Link]
-
Organocatalysis in the Synthesis of Natural Products: Recent Developments in Aldol and Mannich Reactions, and 1, 4-Conjugated Additions. ResearchGate. [Link]
-
Applications of Wittig Reaction in the Total Synthesis of Natural Macrolides. ResearchGate. [Link]
-
Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. National Institutes of Health. [Link]
-
Synthesis of Marine Polycyclic Polyethers via Endo-Selective Epoxide-Opening Cascades. MDPI. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the feasibility of medium-chain oleochemical synthesis using microbial chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Minimizing Self-Condensation of 7-Bromoheptanal
Welcome to the technical support center for handling 7-bromoheptanal. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with this versatile yet reactive bifunctional molecule. Here, we provide in-depth troubleshooting advice, preventative strategies, and detailed protocols to help you minimize self-condensation and achieve your desired synthetic outcomes.
Understanding the Challenge: The Inherent Reactivity of 7-Bromoheptanal
7-Bromoheptanal is a valuable building block in organic synthesis, featuring both a reactive aldehyde for carbon-carbon bond formation and a terminal alkyl bromide for nucleophilic substitution or organometallic reactions. However, this duality is also the source of its primary challenge: a high propensity for self-condensation.
The aldehyde functionality possesses acidic α-hydrogens (at the C2 position). In the presence of trace amounts of acid or base, these protons can be abstracted to form an enolate. This enolate is a potent nucleophile that can then attack the electrophilic carbonyl carbon of another 7-bromoheptanal molecule. This initial reaction is an aldol addition, which is often followed by dehydration to form a more stable α,β-unsaturated aldehyde, the aldol condensation product.[1] This process can lead to a complex mixture of oligomers and significantly reduce the yield of the desired product.
This guide will provide you with the necessary knowledge and practical steps to control this unwanted side reaction.
Troubleshooting Guide & FAQs
Here we address common issues encountered when working with 7-bromoheptanal in a question-and-answer format.
Question 1: I suspect my 7-bromoheptanal has already started to self-condense. How can I confirm this and purify the starting material?
Answer:
Visual inspection of your 7-bromoheptanal can be the first indicator. Freshly distilled 7-bromoheptanal should be a colorless liquid. The presence of a yellow or brownish hue, or increased viscosity, suggests that oligomerization through self-condensation has occurred.
For confirmation, you can use analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): The self-condensation product will show characteristic signals for a newly formed double bond in the α,β-position to the carbonyl group (vinylic protons and carbons), as well as a more complex aliphatic region.
-
FT-IR Spectroscopy: Look for a characteristic C=C stretching vibration in conjugation with the carbonyl group, which will appear at a lower wavenumber than a non-conjugated C=O stretch.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the presence of higher molecular weight species corresponding to the aldol addition or condensation products.
Purification Protocol:
If self-condensation is suspected, purification by vacuum distillation is recommended. Common impurities in aldehydes include the corresponding carboxylic acids from oxidation, which can catalyze further condensation.[2]
Step-by-Step Purification by Vacuum Distillation:
-
Preparation: To neutralize any acidic impurities, first wash the crude 7-bromoheptanal with a 10% aqueous sodium bicarbonate solution.[2] Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Distillation Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short path distillation head to minimize product loss.
-
Distillation: Heat the flask gently using an oil bath. Collect the fraction that distills at the appropriate boiling point under reduced pressure. The boiling point will depend on the vacuum achieved.
-
Storage: Store the purified 7-bromoheptanal under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerated at 4 °C) to inhibit re-initiation of self-condensation.[3] Use a sealed glass bottle with a PTFE-lined cap.[3]
Question 2: I am attempting a Wittig reaction with 7-bromoheptanal, but I am getting low yields and a significant amount of side products. How can I optimize this reaction to favor the desired alkene?
Answer:
The Wittig reaction is a powerful tool for converting aldehydes to alkenes.[4] However, the basic conditions often used to generate the phosphorus ylide can also promote the self-condensation of 7-bromoheptanal. The key is to control the reaction conditions to favor the Wittig reaction, which is generally faster than the aldol condensation, especially at low temperatures.
Optimized Wittig Reaction Protocol:
This protocol is adapted from procedures used in pheromone synthesis, which often involve long-chain aldehydes.[5]
-
Ylide Generation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide for terminal alkene formation) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to a low temperature, typically -78 °C (dry ice/acetone bath) or at least 0 °C (ice bath).
-
Slowly add a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange). Allow the mixture to stir at this low temperature for 30-60 minutes to ensure complete ylide formation.[6]
-
-
Wittig Reaction:
-
While maintaining the low temperature, slowly add a solution of freshly purified 7-bromoheptanal in anhydrous THF to the ylide solution dropwise.
-
The reaction is typically rapid. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it at the low temperature by adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
The major byproduct, triphenylphosphine oxide, can often be removed by crystallization from a nonpolar solvent or by column chromatography.
-
Key Parameters for Minimizing Self-Condensation in Wittig Reactions:
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C to 0 °C | The rate of aldol condensation is significantly reduced at lower temperatures. |
| Base | n-BuLi, NaHMDS, KHMDS | Strong, non-nucleophilic bases ensure rapid and complete formation of the ylide, minimizing the presence of residual base that could catalyze condensation. |
| Addition Rate | Slow, dropwise addition of the aldehyde | This maintains a low concentration of the aldehyde in the presence of the ylide, favoring the bimolecular Wittig reaction over self-condensation. |
| Solvent | Anhydrous THF or diethyl ether | Aprotic solvents are essential to prevent quenching of the ylide and to avoid proton sources that can facilitate aldol reactions. |
Question 3: I need to perform a Grignard reaction on the bromide of 7-bromoheptanal, but the Grignard reagent seems to be reacting with the aldehyde. How can I prevent this?
Answer:
This is a classic problem of intramolecular reactivity. The Grignard reagent, once formed at the terminal carbon, is a strong nucleophile and will readily attack the electrophilic aldehyde on the same molecule, leading to cyclization, or intermolecularly with another molecule of 7-bromoheptanal.[7][8] To prevent this, you must "protect" the aldehyde group before forming the Grignard reagent.
Acetal Protection Strategy:
The most common and effective way to protect an aldehyde is to convert it into an acetal. Acetals are stable to strongly basic and nucleophilic reagents like Grignard reagents but can be easily removed under acidic conditions to regenerate the aldehyde.[8][9]
Workflow for Grignard Reaction with Protected 7-Bromoheptanal:
Caption: Workflow for a Grignard reaction using a protected aldehyde.
Detailed Protocol for Acetal Protection:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 7-bromoheptanal, a slight excess of ethylene glycol (e.g., 1.2 equivalents), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). Use a solvent that forms an azeotrope with water, such as toluene.
-
Reaction: Heat the mixture to reflux. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.
-
Monitoring: Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting 7-bromoheptanal ethylene acetal can often be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Once the aldehyde is protected, you can proceed with the Grignard reagent formation and subsequent reaction as you normally would. The final acidic workup of the Grignard reaction will typically also cleave the acetal, regenerating the aldehyde functionality in your final product.
Preventative Strategies & Best Practices
Beyond specific reaction troubleshooting, here are some overarching best practices to adopt when working with 7-bromoheptanal.
1. Purity and Storage:
-
Start with Pure Material: Always use freshly purified 7-bromoheptanal for your reactions. As discussed, distillation under reduced pressure is the preferred method.[2]
-
Inert Atmosphere: Handle and store 7-bromoheptanal under an inert atmosphere (nitrogen or argon) to prevent air oxidation to the corresponding carboxylic acid, which can catalyze self-condensation.
-
Low Temperature Storage: Store the purified aldehyde at low temperatures (e.g., in a refrigerator at 4°C) to minimize its reactivity over time.[3]
2. Reaction Condition Control:
-
Low Temperatures: For any reaction involving 7-bromoheptanal where self-condensation is a risk, running the reaction at low temperatures is one of the most effective preventative measures.
-
Choice of Base: When a base is required, opt for non-nucleophilic, sterically hindered bases (e.g., LDA, NaHMDS, KHMDS) over smaller, nucleophilic bases like sodium hydroxide or sodium methoxide, especially when trying to avoid aldol-type reactions.
-
Slow Addition: When adding 7-bromoheptanal to a reaction mixture, especially one containing a base or a nucleophile, do so slowly and with efficient stirring. This keeps the instantaneous concentration of the aldehyde low, favoring the desired reaction pathway.
Mechanism of Self-Condensation:
The following diagram illustrates the base-catalyzed self-condensation of 7-bromoheptanal. Understanding this mechanism is key to devising strategies to prevent it.
Sources
- 1. 7-Bromoheptanal | 54005-84-4 | Benchchem [benchchem.com]
- 2. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis and Purification of Bromoheptane Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common challenge in organic synthesis: the unwanted formation of 1,7-dibromoheptane during reactions where a monobrominated heptane derivative is the target. By understanding the underlying reaction mechanisms and optimizing key parameters, you can significantly improve the selectivity and yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize 7-bromo-1-heptanol from 1,7-heptanediol, but I am getting a significant amount of 1,7-dibromoheptane. Why is this happening?
The synthesis of 7-bromo-1-heptanol from 1,7-heptanediol with reagents like hydrobromic acid (HBr) is a consecutive nucleophilic substitution (SN2) reaction.[1] The first bromination forms the desired 7-bromo-1-heptanol, which can then undergo a second bromination to yield the 1,7-dibromoheptane byproduct. The second step of this reaction is often faster than the first, making the formation of the dibrominated product a common issue.[1]
Q2: What is the key to preventing the formation of 1,7-dibromoheptane?
The primary strategy is to control the reaction conditions to favor the monobromination product. This involves careful selection of solvents, precise control of stoichiometry, and optimization of reaction time and temperature. In essence, the goal is to stop the reaction after the first bromination has occurred to a sufficient extent, but before significant conversion to the dibrominated product.
Q3: Can I remove 1,7-dibromoheptane from my 7-bromo-1-heptanol product?
Yes, purification is possible. The two compounds have different polarities and boiling points. 7-bromo-1-heptanol is more polar due to the hydroxyl group, while 1,7-dibromoheptane is nonpolar.[1][2] This difference allows for separation by techniques such as column chromatography or fractional distillation under reduced pressure.
Q4: How can I confirm the presence and quantity of 1,7-dibromoheptane in my sample?
Standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are ideal for this purpose. GC-MS can separate the two compounds and provide their mass spectra for identification.[3] ¹H and ¹³C NMR spectroscopy will show distinct signals for the protons and carbons in each molecule, allowing for unambiguous identification and quantification through integration.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your synthesis.
Problem 1: My reaction consistently yields more 1,7-dibromoheptane than the desired 7-bromo-1-heptanol.
-
Potential Cause 1: Inappropriate Solvent Choice. The solvent system plays a critical role in the selectivity of the monobromination of diols.[4][5][6] Some solvents can promote the formation of the dibrominated byproduct.
-
Solution: Switch to a solvent system known to favor monobromination. A two-phase system using a nonpolar organic solvent like toluene with aqueous HBr has been shown to be effective.[4][6] It is hypothesized that the monobrominated product, being amphiphilic, forms reverse micelles that protect the hydroxyl group from further reaction.[5][6]
-
-
Potential Cause 2: Incorrect Stoichiometry. Using an excess of the brominating agent (e.g., HBr) will inevitably drive the reaction towards the dibrominated product.
-
Solution: Carefully control the stoichiometry. Start with a 1:1 molar ratio of 1,7-heptanediol to HBr. You may need to optimize this further, potentially using a slight excess of the diol to ensure all the brominating agent is consumed.
-
-
Potential Cause 3: Prolonged Reaction Time or High Temperature. As the reaction progresses, the concentration of the desired monobrominated product increases, making it more likely to react further to form the dibrominated byproduct. Higher temperatures can also accelerate the second substitution.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or GC-MS. Quench the reaction once the optimal conversion to the monobrominated product is achieved, before significant amounts of the dibrominated product are formed. Consider running the reaction at a lower temperature to improve selectivity.
-
Problem 2: I am removing water during the reaction, but the yield of the monobrominated product is still low.
-
Potential Cause: Misunderstanding the role of water. In the monobromination of diols using aqueous HBr, the presence of a separate aqueous phase is beneficial for selectivity.
-
Solution: Do not actively remove water from the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus. The partitioning of the reactants and products between the organic and aqueous phases is key to achieving high selectivity for the monobrominated product.[5]
-
Prevention Strategies and Protocols
Proactive measures during the planning and execution of your synthesis are the most effective way to prevent the formation of 1,7-dibromoheptane.
Strategic Approach to Selective Monobromination
The following diagram illustrates the reaction pathway for the synthesis of 7-bromo-1-heptanol from 1,7-heptanediol and the competing pathway to the formation of 1,7-dibromoheptane.
Caption: Reaction pathway for the synthesis of 7-bromo-1-heptanol.
Optimizing Reaction Conditions
The choice of solvent has a profound impact on the selectivity of the monobromination of 1,7-heptanediol. The following table summarizes the effect of different solvents on the yield of the desired monobrominated product versus the dibrominated byproduct.
| Solvent | Molar Ratio (Diol:HBr) | Yield of 7-Bromo-1-heptanol | Yield of 1,7-Dibromoheptane | Reference |
| Toluene | 1:2 | High (81-95%) | Low | [4] |
| 1,2-Dichloroethane | 1:2 | High | Low | [4] |
| Isooctane | 1:2 | Low | High | [4] |
Recommended Protocol for Selective Monobromination of 1,7-Heptanediol
This protocol is designed to maximize the yield of 7-bromo-1-heptanol while minimizing the formation of 1,7-dibromoheptane.
Materials:
-
1,7-Heptanediol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,7-heptanediol (1 equivalent).
-
Addition of Reagents: Add toluene as the solvent, followed by 48% aqueous HBr (1.1 equivalents).
-
Reaction: Heat the two-phase mixture to reflux with vigorous stirring. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Once the desired conversion is achieved, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to separate the desired 7-bromo-1-heptanol from any unreacted diol and the 1,7-dibromoheptane byproduct.
Purification Protocol: Removal of 1,7-Dibromoheptane by Column Chromatography
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a nonpolar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The nonpolar 1,7-dibromoheptane will elute first, followed by the more polar 7-bromo-1-heptanol.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 7-bromo-1-heptanol.
Visualization of Key Concepts
The following diagram illustrates the troubleshooting workflow for addressing the overproduction of 1,7-dibromoheptane.
Caption: Troubleshooting workflow for minimizing 1,7-dibromoheptane formation.
References
-
Li, H., Zhu, J., & Liu, J. (2010). Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 22(9), 6945-6954. [Link]
-
dos Santos, A. A., de Oliveira, K. T., & da Silva, J. F. M. (2019). Monobromination of α,ω-Diols: Highly Efficient Preparation of Synthetic Intermediates. ChemistrySelect, 4(35), 10445-10449. [Link]
-
LookChem. (n.d.). 1,7-DIBROMOHEPTANE. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-Dibromohexanedioyl dichloride. Organic Syntheses, 101, 207-220. [Link]
-
Chong, J. M., Heuft, M. A., & Rabbat, P. (2000). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry, 65(18), 5837–5838. [Link]
-
Angewandte Chemie International Edition. (2023). Selective monophosphorylation of cyclic diols and polyols via hemiboronic acid catalysis. Angewandte Chemie International Edition, 62(41), e202308569. [Link]
-
ResearchGate. (n.d.). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: The Versatility of 7-Bromo-1-heptanol. Retrieved from [Link]
-
PubChem. (n.d.). 1,7-Dibromoheptane. Retrieved from [Link]
-
PubChem. (n.d.). 7-bromoheptan-1-ol. Retrieved from [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,7-Dibromoheptane | C7H14Br2 | CID 78309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Cycloheptanone Yield from 7-Bromoheptanal
Welcome to the technical support center for the synthesis of cycloheptanone. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the intramolecular cyclization of 7-bromoheptanal to yield cycloheptanone. Here, we delve into the critical parameters of this reaction, offering practical, field-tested advice to help you maximize your yield and purity.
The conversion of 7-bromoheptanal to cycloheptanone is a classic example of an intramolecular nucleophilic substitution, specifically an SN2 reaction, where an enolate attacks an alkyl halide within the same molecule.[1] Success hinges on carefully controlling the reaction conditions to favor this intramolecular pathway over competing side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of cycloheptanone from 7-bromoheptanal.
Issue 1: Low or No Yield of Cycloheptanone
Symptoms:
-
Analysis of the crude reaction mixture by GC-MS or NMR shows a significant amount of unreacted 7-bromoheptanal.
-
The primary product isolated is not cycloheptanone.
Potential Causes & Solutions:
-
Inefficient Enolate Formation: The first crucial step is the deprotonation of the α-carbon to the aldehyde to form a nucleophilic enolate.[1] If the base is not strong enough or if there are acidic impurities (like water) that consume the base, enolate formation will be inefficient.
-
Solution:
-
Choice of Base: Use a strong, non-nucleophilic base. Common choices include potassium tert-butoxide (t-BuOK), sodium hydride (NaH), or lithium diisopropylamide (LDA). The pKa of the α-proton of an aldehyde is typically around 17-20, so a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Solvents should be freshly distilled from an appropriate drying agent. Water will quench the enolate and the strong base.
-
-
-
Intermolecular Reactions Dominating: If the concentration of 7-bromoheptanal is too high, the enolate of one molecule can react with the aldehyde or the alkyl bromide of another molecule, leading to polymerization or other intermolecular side products.[2]
-
Solution:
-
High Dilution Conditions: The intramolecular cyclization is a first-order process, while intermolecular reactions are second-order. Therefore, running the reaction at high dilution (typically ≤ 0.05 M) will significantly favor the desired intramolecular pathway.[2] This can be achieved by the slow addition of the 7-bromoheptanal solution to a solution of the base.
-
-
-
Unfavorable Reaction Temperature: The rate of both desired and undesired reactions is temperature-dependent.[3]
-
Solution:
-
Temperature Optimization: While heating can increase the reaction rate, it can also promote side reactions like elimination or polymerization. Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm if the reaction is sluggish. The optimal temperature will depend on the specific base and solvent system used.
-
-
Issue 2: Presence of Significant Impurities in the Product
Symptoms:
-
NMR or GC-MS analysis of the purified product shows peaks corresponding to side products.
-
The isolated product has a low melting or boiling point compared to pure cycloheptanone.
Potential Causes & Solutions:
-
Aldol Condensation Products: The enolate can react with the aldehyde of another 7-bromoheptanal molecule in an intermolecular aldol reaction.[4][5] This is more likely at higher concentrations.
-
Solution:
-
High Dilution: As mentioned previously, high dilution is key to minimizing intermolecular reactions.
-
Slow Addition: Add the 7-bromoheptanal solution to the base solution over a prolonged period (e.g., using a syringe pump) to maintain a low instantaneous concentration of the starting material.
-
-
-
Elimination Products: The strong base can also induce the elimination of HBr from 7-bromoheptanal to form hept-6-enal or other unsaturated aldehydes.
-
Solution:
-
Choice of Base: A sterically hindered base like LDA or potassium tert-butoxide is less likely to act as a nucleophile and promote elimination compared to smaller, more nucleophilic bases.
-
Temperature Control: Lower temperatures generally disfavor elimination reactions.
-
-
-
Unreacted Starting Material: Incomplete reaction will lead to contamination of the product with 7-bromoheptanal.
-
Solution:
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress by TLC or GC.
-
Stoichiometry of Base: Use a slight excess of the base (e.g., 1.1 to 1.2 equivalents) to ensure complete deprotonation.
-
-
Issue 3: Difficulty in Purifying Cycloheptanone
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
Formation of an azeotrope during distillation.
Potential Causes & Solutions:
-
Similar Polarity of Products and Byproducts: Some side products may have similar polarities to cycloheptanone, making chromatographic separation challenging.
-
Solution:
-
Alternative Purification Methods: Consider converting cycloheptanone to a crystalline derivative (e.g., a semicarbazone or 2,4-dinitrophenylhydrazone), which can be purified by recrystallization and then hydrolyzed back to the pure ketone.
-
Bisulfite Adduct Formation: Cycloheptanone can be selectively precipitated from a mixture by forming a solid bisulfite addition product.[6] This adduct can be filtered, washed, and then decomposed with a base to regenerate the pure ketone.[6]
-
-
-
Extraction and Work-up Issues: Improper work-up can lead to the carryover of impurities into the final product.
-
Solution:
-
Aqueous Washes: Thoroughly wash the organic extract with water to remove any remaining base or salts. A wash with a mild acid (e.g., dilute HCl) can help neutralize any remaining base, followed by a wash with brine to aid in phase separation.
-
Efficient Extraction: Use an appropriate extraction solvent in which cycloheptanone is highly soluble and which is immiscible with water (e.g., diethyl ether, dichloromethane).[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the conversion of 7-bromoheptanal to cycloheptanone?
A1: The reaction proceeds via an intramolecular SN2 mechanism. A base abstracts an acidic α-proton from the 7-bromoheptanal to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbon atom bearing the bromine atom, displacing the bromide ion, and forming the seven-membered cycloheptanone ring.
Q2: Why is the formation of a seven-membered ring in this reaction feasible?
A2: While the formation of five- and six-membered rings is generally more kinetically and thermodynamically favorable in intramolecular reactions, the formation of seven-membered rings is still possible, albeit often at a slower rate.[2][4] The flexibility of the seven-carbon chain allows the nucleophilic enolate and the electrophilic carbon to come into sufficient proximity for the cyclization to occur.
Q3: What are the ideal solvent characteristics for this reaction?
A3: The ideal solvent should be aprotic to avoid quenching the enolate and the base. It should also be able to dissolve the starting material and the base. Common choices include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF). The polarity of the solvent can also influence the reaction rate.[8]
Q4: Can other haloaldehydes be used to synthesize different-sized rings?
A4: Yes, this synthetic strategy is adaptable for the formation of other ring sizes. For example, 6-bromohexanal can be used to synthesize cyclohexanone, and 5-bromopentanal can be used to synthesize cyclopentanone. The ease of ring closure is generally in the order of 5 > 6 > 7-membered rings.[2]
Q5: How can I confirm the identity and purity of my cycloheptanone product?
A5: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the product and help identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for determining the purity of the sample and identifying the molecular weight of the product and any byproducts.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1700-1725 cm⁻¹ is characteristic of a ketone carbonyl group, and the absence of an aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) and a C-Br stretch indicates the successful conversion.
Data Presentation & Experimental Protocols
Table 1: Comparison of Reaction Conditions for Cycloheptanone Synthesis
| Parameter | Condition A | Condition B | Rationale |
| Base | Potassium tert-butoxide | Lithium diisopropylamide (LDA) | Both are strong, sterically hindered bases suitable for enolate formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Diethyl Ether | Aprotic solvents that will not interfere with the reaction. |
| Concentration | 0.05 M | 0.01 M | High dilution favors intramolecular cyclization over intermolecular side reactions.[2] |
| Temperature | 25 °C (Room Temperature) | -78 °C to Room Temperature | Lower temperatures can improve selectivity by minimizing side reactions. |
| Addition Method | Slow addition over 4 hours | Slow addition over 6 hours | Maintains a low instantaneous concentration of the starting material. |
Experimental Protocol: General Procedure for the Cyclization of 7-Bromoheptanal
Materials:
-
7-Bromoheptanal[9]
-
Potassium tert-butoxide (or LDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to achieve a final reaction concentration of 0.05 M.
-
Prepare a solution of 7-bromoheptanal (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the 7-bromoheptanal solution dropwise to the stirred solution of the base over a period of 4-6 hours at room temperature.
-
After the addition is complete, allow the reaction to stir for an additional 12-18 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cycloheptanone.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Reaction Mechanism
Caption: Mechanism of cycloheptanone synthesis from 7-bromoheptanal.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low cycloheptanone yield.
References
-
ResearchGate. (n.d.). Formation of Aldehydes and Ketones by Cyclization and Annulation Reactions: A Guide to Functional Group Preparations. Retrieved from [Link]
- Li, H., Zhu, J., & Liu, J. (2010). Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 22(9), 6945-6954.
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 23.6: Intramolecular Aldol Reactions. Retrieved from [Link]
- Hegab, M. I., et al. (2007). Three-component Reaction of Cycloheptanone, 6-Amino-1,3-Dimethyluracil and Aromatic Aldehydes; X-Ray Structure, and Anti-inflammatory Evaluation of the Products.
-
PubChem. (n.d.). 7-Bromoheptanal. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved from [Link]
- Blake, A. J., Lippolis, V., & Schröder, M. (2004). Intramolecular cyclization of 4,7-bis(2-bromoacetyl)-1-thia-4,7-diazacyclononane.
-
Hegab, M. I., et al. (2007). Three-component Reaction of Cycloheptanone, 6-Amino-1,3-Dimethyl- uracil and Aromatic Aldehydes. ResearchGate. Retrieved from [Link]
-
MDPI. (2019). Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light. Retrieved from [Link]
-
Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. [Link]
-
Organic Syntheses. (n.d.). cycloheptanone. Retrieved from [Link]
-
National Institutes of Health. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles. Retrieved from [Link]
- Google Patents. (n.d.). CN111662170B - The purification method of cyclopentanone.
-
Royal Society of Chemistry. (n.d.). A convenient synthesis of enantioenriched α-haloaldehydes. Retrieved from [Link]
- Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.
-
Royal Society of Chemistry. (2023). From intramolecular cyclization to intermolecular hydrolysis: TMSCF 2 Br-enabled carbonylation of aldehydes/ketones and amines to α-hydroxyamides. Retrieved from [Link]
-
ResearchGate. (2022). Cyclohexanone: The Main Methods of Obtaining and Extracting Target Products from a Reaction Mixture. Retrieved from [Link]
-
ResearchGate. (2024). Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N -Alkyl Amine C(sp 3 )–N Cleavage: Mild Synthesis of Benzo[10][11]oxazepane and Dihydrobenzo[2][10]oxazocine. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular cyclization of alkylimidazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Retrieved from [Link]
Sources
- 1. 7-Bromoheptanal | 54005-84-4 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN111662170B - The purification method of cyclopentanone - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 7-Bromoheptanal | C7H13BrO | CID 12470335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cycloheptanone synthesis [organic-chemistry.org]
Technical Support Center: Efficient Removal of Triphenylphosphine Oxide from Wittig Reactions
Welcome to the technical support center for the purification of products from Wittig reactions, with a focus on the effective removal of the common byproduct, triphenylphosphine oxide (TPPO). This guide is designed for researchers, scientists, and drug development professionals, providing practical solutions, troubleshooting advice, and detailed protocols to streamline your purification processes.
Frequently Asked Questions (FAQs)
Q1: What is triphenylphosphine oxide (TPPO) and why is its removal often challenging?
A1: Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct generated in several common organic reactions, including the Wittig, Mitsunobu, Staudinger, and Appel reactions, where triphenylphosphine is used as a reagent.[1][2] Its removal can be problematic due to its high polarity, crystalline nature, and variable solubility across a range of common laboratory solvents. These properties can lead to its co-purification with the desired product, particularly during chromatographic separation.[2]
Q2: What are the primary strategies for removing TPPO from a reaction mixture?
A2: The main approaches for TPPO removal are based on exploiting its physical and chemical properties, specifically its solubility profile and its ability to form insoluble complexes. The key strategies include:
-
Selective Precipitation/Crystallization: This method leverages the low solubility of TPPO in non-polar solvents to induce its precipitation while the desired product remains in solution.[2]
-
Metal Salt Complexation: TPPO can act as a Lewis base and form insoluble coordinate complexes with various metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂). These complexes can then be easily removed by filtration.[2][3]
-
Chromatography: Techniques like flash column chromatography or passing the crude mixture through a silica plug can be effective, although sometimes TPPO can co-elute with products of similar polarity.[2]
-
Chemical Conversion: TPPO can be chemically modified to form an insoluble salt. For instance, treatment with oxalyl chloride converts TPPO into an insoluble phosphonium salt that can be filtered off.[2][3]
-
Scavenging Resins: Polymer-supported reagents can be used to selectively bind to TPPO, allowing for its removal by filtration.[2][3]
Q3: How do I select the most suitable TPPO removal method for my specific experiment?
A3: The optimal method depends on several factors, including the chemical and physical properties of your desired product (e.g., solubility, stability, presence of coordinating functional groups), the solvent used in the Wittig reaction, and the scale of your experiment. The following decision-making workflow can guide your choice:
Caption: Decision tree for selecting a TPPO removal method.
Troubleshooting Guides
Problem 1: After attempting precipitation with a non-polar solvent, I still see TPPO in my product via TLC.
-
Cause: This is a common issue and can arise from a few factors. The solubility of TPPO in non-polar solvents like hexanes or diethyl ether is low but not zero, meaning a small amount may remain in the filtrate.[4] Additionally, if the concentration of the crude mixture is too high, the product might "oil out" and trap TPPO, preventing its complete precipitation.
-
Solution 1: Recrystallization. Try a second recrystallization of the filtrate. Reducing the volume of the solvent and cooling to a lower temperature can help precipitate more of the remaining TPPO.
-
Solution 2: Solvent Combination. Instead of a single non-polar solvent, try a solvent mixture. For example, dissolving the crude mixture in a minimal amount of a more polar solvent like dichloromethane (DCM) and then adding a non-polar solvent like hexane dropwise can effectively crash out the TPPO.
-
Solution 3: Silica Plug. If only a small amount of TPPO remains, a quick filtration through a short plug of silica gel, eluting with a non-polar solvent system, can be sufficient to remove the residual TPPO without resorting to a full column.
Problem 2: I'm trying to precipitate the TPPO-metal complex, but no solid is forming, or an oil is forming instead.
-
Cause: The formation of the TPPO-metal complex can be sensitive to the solvent and the concentration of the reactants. If the reaction was conducted in a solvent like THF, the complex might be more soluble.[3] Oiling out can occur if the concentration of the crude material is too high.
-
Solution 1: Solvent Exchange. If your reaction was in THF, it's often necessary to perform a solvent exchange to a solvent where the complex is less soluble, such as toluene or ethyl acetate, before adding the metal salt.[3]
-
Solution 2: Adjust Concentration. Dilute the reaction mixture with more of the chosen solvent. This can prevent the formation of an oil and encourage the precipitation of a filterable solid.
-
Solution 3: Increase Stirring Time. Allow the mixture to stir for an extended period (e.g., several hours or overnight) at room temperature to ensure the complex has fully formed and precipitated.[5]
-
Solution 4: Use Anhydrous Calcium Bromide in Ethereal Solvents. A recent method has shown that anhydrous CaBr₂ is very effective at precipitating TPPO directly from THF solutions, removing 95-98% of the TPPO.[3]
Problem 3: My product contains functional groups (e.g., amines, thiols) that might coordinate with the metal salt. Is precipitation with ZnCl₂ or MgCl₂ a viable option?
-
Cause: Lewis basic functional groups present on the desired product can compete with TPPO for coordination to the metal center. This can lead to the co-precipitation of the product along with the TPPO-metal complex, reducing the overall yield.
-
Solution 1: Use a "Harder" Lewis Acid. Consider using MgCl₂ or CaBr₂ instead of ZnCl₂. Magnesium and calcium are harder Lewis acids and may show a lower affinity for softer Lewis bases like thiols compared to the hard oxygen atom of TPPO.[2]
-
Solution 2: Small-Scale Test. Before committing your entire batch of material, perform a small-scale test to determine if significant product loss occurs upon treatment with the metal salt.
-
Solution 3: Alternative Methods. If co-precipitation proves to be a significant issue, it is advisable to switch to a non-metal-based removal method, such as selective crystallization, chromatography, or the use of a scavenger resin.
Data Presentation
Table 1: Solubility of Triphenylphosphine Oxide in Common Solvents
| Solvent | Solubility (mg/mL) at Room Temp. | Solubility (mg/mL) at 0 °C |
| Water | Insoluble | Insoluble |
| Cyclohexane | Insoluble | Insoluble |
| Hexane / Pet. Ether | Insoluble | Insoluble |
| Toluene | 44.3 | 42.9 |
| Tetrahydrofuran (THF) | 169.7 | 105.0 |
| Isopropyl Alcohol (IPA) | 46.5 | 25.4 |
| Ethanol | Readily Soluble | - |
| Dichloromethane (DCM) | Readily Soluble | - |
This data highlights that TPPO is virtually insoluble in non-polar aliphatic solvents, making precipitation from these solvents a primary strategy for its removal.[1][2]
Table 2: Comparison of Common TPPO Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Precipitation/Crystallization | Simple, inexpensive, avoids chromatography.[1] | May not be quantitative; product might co-precipitate. | Non-polar products that are highly soluble in non-polar solvents.[1] |
| Metal Salt Complexation (ZnCl₂, MgCl₂) | Highly efficient, can be used for polar products.[3] | Requires solvent exchange if THF is used; potential for product co-precipitation.[3] | Products soluble in polar solvents like ethanol or toluene.[3][6] |
| Metal Salt Complexation (CaBr₂) | Highly efficient in ethereal solvents like THF.[3] | Requires anhydrous conditions. | Reactions performed in THF, 2-MeTHF, or MTBE.[3] |
| Chromatography | Generally effective for a wide range of products. | Can be time-consuming and require large volumes of solvent for large-scale reactions.[7] | Small to medium scale reactions where other methods fail. |
| Chemical Conversion | Very effective and results in an easily filterable solid.[3] | Introduces another reagent (e.g., oxalyl chloride) to the reaction mixture. | When other methods are not suitable and the product is stable to the conversion agent. |
Experimental Protocols
Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
This method is particularly useful when the desired product is soluble in a polar solvent like ethanol.
Caption: Workflow for TPPO removal via CaBr₂ precipitation in ethereal solvents.
Methodology:
-
Preparation: To your crude reaction mixture in an ethereal solvent (e.g., THF), add solid, anhydrous calcium bromide (CaBr₂). Use approximately 2 equivalents of CaBr₂ for each equivalent of TPPO. [2]2. Stirring: Stir the resulting slurry at room temperature for 2-4 hours. A precipitate of the TPPO-calcium complex will form. [2]3. Filtration: Filter the mixture to remove the solid precipitate. [2]4. Wash: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product. [2]5. Workup: The combined filtrates contain the desired product, which can be further purified as needed.
References
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. [Link]
-
Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
- Google Patents. (2000). US6011181A - Triphenylphosphine oxide complex process.
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature | ACS Omega. [Link]
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. [Link]
-
YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. [Link]
Sources
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. reddit.com [reddit.com]
- 5. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Reactions of 7-Bromoheptanal
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Bromoheptanal. This guide is designed to provide in-depth, practical advice for monitoring the progress of reactions involving this versatile bifunctional molecule. My aim is to move beyond simple procedural lists and offer insights into the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
7-Bromoheptanal is a valuable building block, featuring both a reactive aldehyde for carbon-carbon bond formation and a primary alkyl bromide for nucleophilic substitution.[1] However, this dual functionality presents unique challenges in reaction monitoring and control. This guide will address common issues and provide robust protocols to help you navigate your synthetic challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments. Each issue is analyzed from a mechanistic standpoint to provide a clear path to resolution.
Issue 1: My TLC plate shows multiple spots, and I'm unsure which is my product.
Question: I'm running a Wittig reaction with 7-Bromoheptanal and my TLC shows a smear of spots, making it difficult to track the consumption of my starting material and the formation of the product. How can I resolve this?
Answer: This is a frequent challenge, especially with aldehydes which can be prone to side reactions. Let's break down the potential causes and solutions.
-
Causality: The aldehyde group in 7-Bromoheptanal is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.[1] Additionally, aldehydes can undergo self-condensation (aldol reaction) under basic or acidic conditions. The Wittig reaction itself, while generally high-yielding, can sometimes lead to the formation of both E and Z isomers of the alkene product, which may have slightly different Rf values on TLC.[2][3]
-
Troubleshooting Steps:
-
Baseline Analysis: Before starting the reaction, run a TLC of your starting 7-Bromoheptanal. This will confirm its purity. If you see multiple spots here, consider purifying the starting material by flash chromatography.
-
Co-spotting: On a new TLC plate, spot your starting material in one lane, the reaction mixture in the middle lane, and a co-spot (a spot of starting material directly on top of the reaction mixture spot) in the third lane. This will definitively show if your starting material is being consumed.
-
Visualization Techniques: Aldehydes and ketones can be visualized specifically on a TLC plate using a 2,4-dinitrophenylhydrazine (DNP) stain, which will form a yellow or orange spot. This can help distinguish carbonyl-containing compounds from your alkene product.
-
Solvent System Optimization: Experiment with different solvent systems for your TLC. A good starting point for a molecule like 7-Bromoheptanal and its less polar alkene product would be a mixture of hexanes and ethyl acetate. Try varying the ratio (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to achieve better separation.[4]
-
Issue 2: My GC-MS results are inconsistent, showing broad peaks or the appearance of new, unexpected masses.
Question: I'm attempting a Grignard reaction with 7-Bromoheptanal. When I monitor the reaction by GC-MS, I see broad peaks, and sometimes a peak corresponding to the loss of bromine. What's happening?
Answer: GC-MS is a powerful tool, but the high temperatures of the injection port can sometimes cause degradation of sensitive molecules.[5] The issues you're observing point towards a few potential problems.
-
Causality: 7-Bromoheptanal, being a halogenated compound, can be thermally labile. The primary alkyl bromide can undergo elimination at high temperatures to form an alkene. The aldehyde functionality can also be problematic, potentially leading to polymerization or degradation on the GC column. The Grignard reaction itself must be conducted under strictly anhydrous conditions, as any trace of water will quench the Grignard reagent and can lead to side products.[6][7]
-
Troubleshooting Steps:
-
Lower Injection Port Temperature: Try lowering the temperature of your GC injection port. A good starting point would be 200-220 °C.
-
Derivatization: Aldehydes can be converted to more stable oximes or hydrazones before GC-MS analysis.[8] This can improve peak shape and prevent on-column reactions.
-
Check for Moisture: Ensure your glassware is rigorously dried and your solvents are anhydrous. The presence of water will consume your Grignard reagent and can lead to the formation of heptanal (from protonation of the Grignard reagent) or other byproducts.[7]
-
Alternative Ionization: If available, try a softer ionization technique like chemical ionization (CI) instead of electron ionization (EI) to reduce fragmentation and the likelihood of observing mass spectra corresponding to degradation products.
-
Frequently Asked Questions (FAQs)
This section covers more general questions about monitoring reactions with 7-Bromoheptanal.
Q1: What is the best all-around technique for monitoring the progress of a reaction involving 7-Bromoheptanal?
A1: There isn't a single "best" technique, as the optimal choice depends on the specific reaction being performed. However, a combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is often the most informative.[9]
-
TLC is a quick, inexpensive, and effective way to get a qualitative sense of the reaction's progress.[4] You can quickly see the disappearance of starting material and the appearance of new products.
-
1H NMR spectroscopy provides detailed structural information.[10] By taking aliquots of your reaction mixture over time, you can monitor the disappearance of the characteristic aldehyde proton peak of 7-Bromoheptanal (around δ 9.7 ppm) and the appearance of new peaks corresponding to your product.[1] This method is non-invasive and provides quantitative data on the relative amounts of starting material and product.[10]
Q2: I am performing a nucleophilic substitution on the bromide of 7-Bromoheptanal. How can I be sure the aldehyde group is not reacting?
A2: This is an excellent question that highlights the importance of chemoselectivity.
-
Protecting Groups: The most robust way to ensure the aldehyde doesn't react is to protect it. A common strategy is to convert the aldehyde to an acetal, which is stable to many nucleophiles and basic conditions. The acetal can then be removed (deprotected) under acidic conditions after the nucleophilic substitution is complete.
-
Reaction Conditions: If you choose not to use a protecting group, careful selection of your nucleophile and reaction conditions is critical. For instance, using a soft nucleophile (like a thiol or an azide) will favor reaction at the softer electrophilic carbon of the alkyl bromide over the harder electrophilic carbon of the aldehyde.
-
Monitoring: Infrared (IR) spectroscopy can be a useful tool here. You can monitor the reaction for the disappearance of the C-Br stretch (around 650 cm⁻¹) while ensuring the characteristic aldehyde C=O stretch (around 1720 cm⁻¹) remains.[1]
Q3: Can I use colorimetric methods to monitor my reaction?
A3: Yes, in certain situations. While 7-Bromoheptanal itself is colorless, some reactions may produce a colored product. For example, the formation of a highly conjugated system could result in a colored compound. In such cases, UV-Vis spectroscopy could be used to monitor the appearance of the product by observing the growth of an absorbance peak at a specific wavelength.[11] Additionally, as mentioned earlier, specific stains like DNP can be used for TLC visualization, which is a form of colorimetric analysis.[12]
Experimental Protocols
Here are detailed protocols for the key analytical techniques discussed.
Protocol 1: Time-Course Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare your TLC chamber: Add a suitable solvent system (e.g., 80:20 Hexanes:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.
-
Spot the TLC plate: Using a capillary tube, carefully spot your starting material, a co-spot, and the initial reaction mixture (t=0) on a silica gel TLC plate.
-
Run the reaction: As the reaction proceeds, take small aliquots at regular intervals (e.g., 30, 60, 120 minutes).
-
Spot the aliquots: Spot each aliquot on the TLC plate.
-
Develop the plate: Place the TLC plate in the prepared chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the plate: Remove the plate, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with an appropriate stain (e.g., potassium permanganate or DNP).
-
Analyze the results: The disappearance of the starting material spot and the appearance and intensification of the product spot will indicate the progress of the reaction.[4]
Protocol 2: Reaction Monitoring by 1H NMR Spectroscopy
-
Prepare the initial sample: Before starting the reaction, dissolve a small amount of your 7-Bromoheptanal in a deuterated solvent (e.g., CDCl3) in an NMR tube and acquire a 1H NMR spectrum. This will serve as your t=0 reference.
-
Run the reaction: Begin your reaction in a separate flask.
-
Take aliquots: At desired time points, withdraw a small aliquot from the reaction mixture.
-
Prepare the NMR sample: Quench the reaction in the aliquot (if necessary, e.g., by adding a small amount of water for a Grignard reaction) and then dilute it with the same deuterated solvent used for your reference spectrum.
-
Acquire the spectrum: Acquire a 1H NMR spectrum of the aliquot.
-
Analyze the data: Compare the integrals of a characteristic peak of the starting material (e.g., the aldehyde proton at ~9.7 ppm) with a characteristic peak of the product. The ratio of these integrals will give you the conversion of the reaction at that time point.[9]
Data Presentation
Table 1: Example Time-Course Data for a Wittig Reaction Monitored by 1H NMR
| Time (minutes) | Integral of Aldehyde Proton (Starting Material) | Integral of Alkene Proton (Product) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 30 | 0.65 | 0.35 | 35% |
| 60 | 0.28 | 0.72 | 72% |
| 120 | 0.05 | 0.95 | 95% |
Visualizations
Workflow for Troubleshooting TLC Analysis
Caption: Troubleshooting workflow for TLC analysis of 7-Bromoheptanal reactions.
Decision Tree for Choosing a Monitoring Technique
Caption: Decision tree for selecting an appropriate reaction monitoring technique.
References
-
Chemistry LibreTexts. (2022, October 4). 4.14: NMR in Lab- Monitoring Reaction Progress. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoheptanal. PubChem. Retrieved from [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]
-
Journal of Chemical Education. (2012, February 28). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Retrieved from [Link]
-
Master Organic Chemistry. (2013, December 19). Reactions of Alkanes (There Aren't Many). Retrieved from [Link]
-
Journal of Visualized Experiments. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
-
Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]
-
Analytical Chemistry. (2024, July 16). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Organic Process Research & Development. (2012, September 21). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy. Retrieved from [Link]
-
ResearchGate. (2014, August). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
World Health Organization. (1999). Methods for Determining Aldehydes in Air. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones Practice Problems. Retrieved from [Link]
-
Save My Exams. (2024, June 20). Substitution Reactions of Halogenoalkanes. Retrieved from [Link]
-
Agilent. (2022, November 9). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
YouTube. (2014, September 15). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Retrieved from [Link]
-
National Institutes of Health. (2018, February 28). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Retrieved from [Link]
-
YouTube. (2024, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. Retrieved from [Link]
-
ResearchGate. (2001, June). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
Mono Mole. (2019, November 4). Monitoring the progress of a reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
SpringerLink. (2017, October 13). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved from [Link]
-
Spectroscopy Online. (2020, May 11). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]
-
International Laboratory. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]
-
Pearson+. (n.d.). Suggest reagents and reaction conditions that would result in syn.... Retrieved from [Link]
-
University of Toronto. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
-
Pearson. (n.d.). Aldehydes and Ketones Reactions Practice Questions & Answers. Retrieved from [Link]
-
YouTube. (2012, October 17). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. Retrieved from [Link]
-
University of Illinois. (n.d.). Colorimetric Recognition of Aldehydes and Ketones. Retrieved from [Link]
-
Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]
-
ResearchGate. (2015, August). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
PubMed. (2001, June 30). Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2018, August). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. Retrieved from [Link]
-
YouTube. (2013, December 2). Grignard Reaction of Aldehydes and Ketones. Retrieved from [Link]
-
LookChem. (2024, May 20). 2-bromoheptanal. Retrieved from [Link]
Sources
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- 11. monomole.com [monomole.com]
- 12. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
Technical Support Center: Improving the Chemoselectivity of 7-Bromoheptanal Reactions
Welcome to the technical support center for navigating the complexities of 7-bromoheptanal reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling chemoselectivity, troubleshooting common issues, and optimizing your synthetic outcomes.
Introduction: The Chemoselectivity Challenge of 7-Bromoheptanal
7-Bromoheptanal is a valuable C7 building block, prized for its dual functionality: a reactive aldehyde and a primary alkyl bromide.[1] This bifunctionality, however, is the source of its primary synthetic challenge. The molecule possesses two distinct electrophilic sites: the carbonyl carbon of the aldehyde and the carbon atom bonded to the bromine. Nucleophiles can, therefore, attack either site, leading to a potential mixture of products and reduced yield of the desired compound.
This guide provides a structured approach to understanding and controlling these competing reaction pathways, enabling you to harness the full synthetic potential of 7-bromoheptanal.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Topic 1: Grignard and Organolithium Additions
Q1: I'm attempting to react 7-bromoheptanal with an alkyl Grignard reagent (R-MgBr) to produce a secondary alcohol, but I'm observing low yields and a complex mixture of byproducts. What is happening and how can I fix it?
A1: The Core Problem & Competing Pathways
This is a classic chemoselectivity problem. The Grignard reagent, being a strong nucleophile and a strong base, can participate in several undesired reactions with 7-bromoheptanal.
-
Pathway A (Desired): Nucleophilic addition to the aldehyde carbonyl to form the secondary alcohol.
-
Pathway B (Side Reaction 1): SN2 attack on the C-Br bond. The Grignard reagent's nucleophilic carbon can displace the bromide on another molecule of 7-bromoheptanal, leading to C-C bond formation at the wrong end.
-
Pathway C (Side Reaction 2): Intramolecular cyclization. If you attempt to form a Grignard reagent from 7-bromoheptanal itself, the resulting organometallic species can undergo an intramolecular nucleophilic addition to the carbonyl, a process known as the Barbier reaction.[1][2]
-
Pathway D (Side Reaction 3): Enolization. The Grignard reagent can act as a base, deprotonating the α-carbon to the aldehyde, forming an enolate. This enolate can then participate in side reactions, including intramolecular cyclization to form cycloheptanone.[1]
Caption: Competing reaction pathways for a Grignard reagent with 7-bromoheptanal.
Troubleshooting & Solutions
Your primary goal is to enhance the rate of nucleophilic addition to the aldehyde (a "fast" reaction) while suppressing the other, slower pathways.
-
Lower the Reaction Temperature:
-
Causality: Nucleophilic addition to the carbonyl is generally a very fast process with a low activation energy. SN2 reactions and enolization have higher activation energies. By running the reaction at low temperatures (e.g., -78 °C using a dry ice/acetone bath), you provide enough energy for the desired addition to occur but starve the side reactions of the energy they need to proceed at a significant rate.
-
Protocol Insight: Start your reaction at -78 °C and monitor by TLC. Only allow the temperature to rise slowly after the starting material has been consumed.
-
-
Control the Rate of Addition:
-
Causality: Adding the Grignard reagent slowly (dropwise) via a syringe pump to a solution of 7-bromoheptanal ensures that the concentration of the Grignard reagent is kept low at all times. This minimizes the chance of one Grignard molecule finding the bromo-end of another substrate molecule (Pathway B).
-
Protocol Insight: Use a dilute solution of your Grignard reagent and add it over a period of 30-60 minutes to a cooled solution of the aldehyde.
-
-
Use a Protecting Group Strategy (Most Robust Solution):
-
Causality: The most reliable way to achieve chemoselectivity is to "hide" the aldehyde functionality, perform the reaction on the C-Br bond, and then "un-hide" the aldehyde. Acetals are excellent protecting groups for aldehydes because they are stable in strongly basic and nucleophilic conditions but are easily removed with aqueous acid.[3]
-
Workflow: This strategy inverts the intended reactivity, allowing you to first form a Grignard reagent at the bromide-containing end, which would otherwise be impossible due to intramolecular reactions.
-
Caption: A robust three-step workflow using an acetal protecting group.
Topic 2: Wittig Reaction
Q2: I want to perform a Wittig reaction on 7-bromoheptanal to form an alkene. Will the phosphonium ylide react with the C-Br bond?
A2: High Chemoselectivity of Wittig Reagents
This is a common and valid concern. However, the Wittig reaction is highly chemoselective for aldehydes and ketones.[4][5][6]
-
Causality: Phosphonium ylides are "soft" nucleophiles. The carbonyl carbon of an aldehyde is a "hard" electrophile. The carbon of the C-Br bond is a relatively "soft" electrophile. According to Hard and Soft Acid and Base (HSAB) theory, hard-hard and soft-soft interactions are favored. However, the overriding factor here is the immense thermodynamic driving force of forming the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. This makes the reaction with the carbonyl vastly more favorable than an SN2 reaction with the alkyl bromide.[7]
-
General Rule: Non-stabilized ylides (e.g., Ph3P=CH2) are very reactive and will react rapidly with the aldehyde. Stabilized ylides (e.g., Ph3P=CHCO2Et) are less reactive but still show high preference for the aldehyde over the alkyl halide.[8]
Troubleshooting & Solutions
While the reaction is inherently selective, optimal conditions will ensure a clean reaction.
-
Use an Aprotic Solvent: THF or diethyl ether are standard and work well.
-
Maintain Low Temperature During Ylide Formation: Ylides are often formed by deprotonating the corresponding phosphonium salt with a strong base like n-BuLi or NaH. This step should be done at low temperatures (0 °C to -78 °C) to prevent ylide decomposition before the aldehyde is added.
-
Add the Aldehyde Slowly: After the ylide is formed, add the 7-bromoheptanal solution dropwise at a low temperature. This prevents side reactions from the strong base used to generate the ylide.
Topic 3: Selective Reductions
Q3: I need to reduce the aldehyde in 7-bromoheptanal to a primary alcohol (7-bromoheptan-1-ol) without affecting the C-Br bond. Which reducing agent should I use?
A3: Choosing the Right Hydride Source
The key is to use a mild reducing agent that is chemoselective for aldehydes and ketones over alkyl halides.
-
Recommended Reagent: Sodium Borohydride (NaBH4)
-
Causality: NaBH4 is a gentle hydride donor. It is highly effective at reducing aldehydes and ketones but is generally unreactive towards alkyl halides.[1][3][9] The reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.[1]
-
Typical Solvents: Protic solvents like methanol or ethanol are ideal for this reduction.[1]
-
-
Reagent to Avoid: Lithium Aluminum Hydride (LiAlH4)
-
Causality: LiAlH4 is a much more powerful and less selective reducing agent. While it will readily reduce the aldehyde, it is also capable of reducing the alkyl bromide to an alkane via an SN2 mechanism. Using LiAlH4 would result in a mixture of 7-bromoheptan-1-ol and heptan-1-ol.
-
Data Presentation: Reductant Chemoselectivity
| Reagent | Formula | Reactivity with Aldehyde | Reactivity with Primary Alkyl Bromide | Recommendation for 7-Bromoheptanal |
| Sodium Borohydride | NaBH4 | High | Very Low / None | Excellent |
| Lithium Borohydride | LiBH4 | High | Low | Good, but NaBH4 is preferred |
| Lithium Aluminum Hydride | LiAlH4 | High | High | Not Recommended |
| Diisobutylaluminium Hydride | DIBAL-H | High | Low | Good, but typically used for ester reduction |
Detailed Experimental Protocols
Protocol 1: Acetal Protection of 7-Bromoheptanal
This protocol describes the formation of 2-(6-bromohexyl)-1,3-dioxolane, effectively protecting the aldehyde.
Materials:
-
7-Bromoheptanal (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.05 eq, catalytic)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 7-bromoheptanal, toluene, ethylene glycol, and a catalytic amount of p-TSA.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO3 to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the acetal-protected product, which can often be used in the next step without further purification.
References
-
7-Bromoheptanal | C7H13BrO | CID 12470335. PubChem - NIH. [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
A Quick Guide to Reductions in Organic Chemistry. Chiral Publishing. [Link]
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
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Validation & Comparative
A Senior Application Scientist's Guide to Determining the Purity of 7-Bromoheptanal: A Comparative Analysis of GC-MS, HPLC-UV, and qNMR Methods
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount. 7-Bromoheptanal, a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules, is no exception. Its bifunctional nature, possessing both an aldehyde and a bromoalkane moiety, makes it a versatile reagent, but also susceptible to specific impurities that can impact reaction yields, downstream product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth technical comparison of three robust analytical methods for determining the purity of 7-Bromoheptanal: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind the experimental choices for each method, present illustrative experimental data, and provide detailed protocols to empower you to select and implement the most suitable technique for your specific needs.
The Analytical Challenge: Understanding Potential Impurities in 7-Bromoheptanal
A common synthetic route to 7-Bromoheptanal is the oxidation of 7-bromo-1-heptanol. This process, while generally efficient, can lead to the presence of key process-related impurities. A thorough purity assessment must be able to separate and quantify the active compound from:
-
Unreacted Starting Material: Residual 7-bromo-1-heptanol.
-
Over-oxidation Product: 7-bromoheptanoic acid, formed if the oxidation is not selectively stopped at the aldehyde stage.[1]
-
Other Synthesis-Related Impurities: Depending on the specific reagents and conditions used, other byproducts may be present.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compound Analysis
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[2] For a molecule like 7-Bromoheptanal, GC-MS offers excellent sensitivity and specificity, providing both chromatographic separation and mass spectral information for confident identification of the main component and any impurities.
The Rationale Behind the GC-MS Method Development
Direct analysis of aldehydes by GC can sometimes be challenging due to their reactivity. To enhance volatility, improve peak shape, and increase sensitivity, derivatization is often employed. For aldehydes, a common and highly effective derivatizing agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[3][4] The resulting oxime derivative is more stable and provides a strong signal in the mass spectrometer, particularly in negative chemical ionization (NCI) mode.[3]
Illustrative GC-MS Experimental Data
The following table summarizes the expected retention times and key mass spectral fragments for PFBHA-derivatized 7-Bromoheptanal and its potential impurities. This data is representative and based on the analysis of similar long-chain aldehydes and bromoalkanes.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 7-Bromoheptanal-PFB-oxime | 12.5 | 387/389 ([M]⁺), 181 ([C₆F₅CH₂]⁺), 206/208 |
| 7-bromo-1-heptanol | 10.2 | 194/196 ([M]⁺), 137, 113 |
| 7-bromoheptanoic acid (as methyl ester) | 11.8 | 222/224 ([M]⁺), 163, 143 |
Detailed GC-MS Protocol with PFBHA Derivatization
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the 7-Bromoheptanal sample into a 2 mL autosampler vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of a 10 mg/mL solution of PFBHA in pyridine.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis of 7-Bromoheptanal with PFBHA derivatization.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile Alternative
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[5] While 7-Bromoheptanal itself lacks a strong chromophore for sensitive UV detection, derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that absorbs strongly in the UV region, enabling sensitive quantification.[6][7]
Rationale for the HPLC-UV Method
The aldehyde functional group of 7-Bromoheptanal reacts with DNPH in an acidic medium to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance around 360 nm, a region with minimal interference from many common solvents and impurities.[8] This makes it an excellent choice for quantitative analysis using a standard HPLC-UV setup.
Illustrative HPLC-UV Experimental Data
The following table presents representative data for the HPLC-UV analysis of DNPH-derivatized 7-Bromoheptanal.
| Compound | Expected Retention Time (min) | UV λmax (nm) |
| 7-Bromoheptanal-DNPH | 8.2 | 360 |
| Unreacted DNPH | 3.5 | 360 |
Note: The potential impurities (7-bromo-1-heptanol and 7-bromoheptanoic acid) do not react with DNPH and would not be detected under these conditions.
Detailed HPLC-UV Protocol with DNPH Derivatization
1. Sample Preparation and Derivatization:
-
Prepare a DNPH reagent solution: Dissolve 200 mg of 2,4-dinitrophenylhydrazine in 100 mL of acetonitrile containing 1 mL of concentrated sulfuric acid.
-
Accurately weigh approximately 10 mg of the 7-Bromoheptanal sample into a 10 mL volumetric flask.
-
Add 5 mL of the DNPH reagent solution.
-
Allow the reaction to proceed at room temperature for 1 hour.
-
Dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 360 nm
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination
qNMR has emerged as a powerful primary analytical method for the purity assessment of organic compounds without the need for a specific reference standard of the analyte.[9][10] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte to the integral of a known amount of a certified internal standard, the absolute purity of the analyte can be determined.
Rationale for the qNMR Method
7-Bromoheptanal has a distinct aldehyde proton signal around 9.77 ppm, which is typically in a clear region of the ¹H NMR spectrum, making it an ideal candidate for quantification. By using a stable, non-reactive internal standard with a known purity and signals that do not overlap with the analyte, a highly accurate and precise purity value can be obtained.
Illustrative qNMR Experimental Data
| Compound | Proton Signal (ppm) | Multiplicity | Integration |
| 7-Bromoheptanal | ~9.77 | triplet | 1H |
| Maleic Acid (Internal Standard) | ~6.29 | singlet | 2H |
Detailed qNMR Protocol
1. Sample Preparation:
-
Accurately weigh approximately 15 mg of the 7-Bromoheptanal sample into an NMR tube using a microbalance.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: Bruker Avance III 400 MHz (or equivalent)
-
Solvent: CDCl₃
-
Pulse Program: A standard 90° pulse sequence
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation)
-
Number of Scans: 16 or more for good signal-to-noise ratio
3. Data Processing and Purity Calculation:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved aldehyde proton signal of 7-Bromoheptanal and a well-resolved signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Comparison of Analytical Methods
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance | Nuclear spin resonance in a magnetic field |
| Selectivity | Very High (chromatography + mass fragmentation) | Moderate (chromatography) | High (chemical shift specific) |
| Sensitivity | High (ng to pg level) | Moderate to High (µg to ng level) | Moderate (mg level) |
| Quantification | Relative (requires analyte standard) | Relative (requires analyte standard) | Absolute (requires internal standard) |
| Impurity Profiling | Excellent for volatile impurities | Limited to UV-active or derivatizable impurities | Good for impurities with unique proton signals |
| Sample Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | High | Moderate | Very High |
| Derivatization | Recommended (PFBHA) | Required (DNPH) | Not required |
Logical Workflow Comparison
The following diagram illustrates the key differences in the analytical workflows for the three methods.
Caption: Comparison of the analytical workflows for GC-MS, HPLC-UV, and qNMR.
Conclusion and Recommendations
The choice of the optimal analytical method for determining the purity of 7-Bromoheptanal depends on the specific requirements of the analysis.
-
For comprehensive impurity profiling and high sensitivity , GC-MS is the method of choice. Its ability to separate and identify a wide range of volatile and semi-volatile impurities makes it ideal for in-depth characterization of new batches or for troubleshooting synthetic issues.
-
For routine quality control with high sample throughput , HPLC-UV with DNPH derivatization offers a robust and reliable solution. While it may not detect all potential impurities, it is excellent for quantifying the main component and any other aldehyde-containing byproducts.
-
For the assignment of an absolute purity value to a reference standard or for validating other methods , qNMR is unparalleled. Its ability to provide an accurate, absolute purity without the need for an authenticated standard of 7-Bromoheptanal itself makes it an invaluable tool in a regulated environment.
By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can confidently assess the purity of 7-Bromoheptanal, ensuring the quality and integrity of their scientific endeavors.
References
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Ogihara, S. (2018) GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51. [Link]
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Brahmbhatt, V. V., et al. (2009). Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. Lipids, 44(3), 285-291. [Link]
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Kubiak, R., & Jasionowska, R. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
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Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org 2025, 2025030321. [Link]
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Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Asian Journal of Chemistry, 25(18), 10211-10214. [Link]
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7-Bromo-1-heptanol | C7H15BrO | CID 66284 - PubChem. National Center for Biotechnology Information. [Link]
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HPLC-UV-EC determination of brominated organic compounds in water. ResearchGate. [Link]
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Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. [Link]
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Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 52(4), 491-498. [Link]
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On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques, 14(7), 5065-5079. [Link]
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Unlocking Synthesis Potential: The Versatility of 7-Bromo-1-heptanol. [Link]
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Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments. [Link]
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Alternative reagents for the synthesis of cycloheptanone
An In-Depth Technical Guide to Alternative Reagents for the Synthesis of Cycloheptanone
Introduction
Cycloheptanone, also known as suberone, is a seven-membered cyclic ketone that serves as a crucial precursor in the synthesis of various pharmaceuticals and fine chemicals.[1] Its synthesis has been a subject of extensive research, leading to a variety of methodologies each with distinct advantages and limitations. The choice of a synthetic route is often dictated by factors such as scale, desired purity, available starting materials, and safety considerations.
This guide provides a comparative analysis of the principal synthetic strategies for producing cycloheptanone. We will delve into the mechanistic underpinnings of each method, present objective experimental data, and offer detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications. The two primary approaches discussed are ring expansion of six-membered carbocycles and intramolecular cyclization of acyclic precursors.
Ring Expansion Strategies: Building from Cyclohexanone
Ring expansion reactions provide a direct and intuitive route to cycloheptanone from the readily available and economical starting material, cyclohexanone. These methods involve the insertion of a single carbon atom into the six-membered ring.
The Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic and reliable method for one-carbon ring expansion of cyclic ketones.[2] The reaction proceeds by treating a 1-aminomethyl-cycloalkanol with nitrous acid, which generates an unstable diazonium ion. This intermediate undergoes a concerted rearrangement with the loss of nitrogen gas to yield the ring-expanded ketone.[3][4]
Mechanistic Rationale:
The key to this reaction is the generation of a primary carbocation adjacent to the ring. The inherent instability of this carbocation drives a 1,2-alkyl shift, where one of the ring carbons migrates to the exocyclic carbon, thereby expanding the ring. The subsequent tautomerization of the resulting enol yields the stable cycloheptanone. The driving force for the rearrangement is the energetically favorable loss of dinitrogen gas (N₂) and the formation of a more stable secondary carbocation within the newly formed seven-membered ring.
Caption: Simplified workflow for diazomethane ring expansion.
Experimental Considerations: Diazomethane is a toxic and explosive gas, making this method hazardous and difficult to scale up. It is typically generated in situ from precursors like N-nitroso-N-methylurea. The reaction is often carried out in an etheral solvent at low temperatures. [5] Advantages:
-
Direct one-step conversion from cyclohexanone.
Disadvantages:
-
Extreme Hazard: Diazomethane is highly toxic and explosive, requiring specialized equipment and handling procedures. [6]* Yields can be modest (typically 33-36%). [6]* Potential for side reactions, including the formation of epoxides.
Ring Closure Strategies: Building from Acyclic Precursors
Intramolecular cyclization of linear C7 dicarboxylic acids or dinitriles offers an alternative pathway to cycloheptanone. These methods rely on forming a new carbon-carbon bond to close the seven-membered ring.
Cyclization of Suberic Acid and its Derivatives
The oldest reported synthesis of cycloheptanone involves the pyrolysis of the calcium salt of suberic acid (octanedioic acid). [1]Modern variations involve the high-temperature, gas-phase cyclization of suberic acid or its esters over metal oxide catalysts. [1][7] Mechanistic Rationale: This reaction is a ketonic decarboxylation. At high temperatures, the dicarboxylate undergoes an intramolecular condensation, followed by the elimination of a carbonate molecule (from the salt) or carbon dioxide and water/alcohol (from the acid/ester), yielding the cyclic ketone.
Experimental Considerations: This method requires high temperatures (400–450 °C) and is typically performed in a packed-bed reactor with a catalyst such as alumina doped with zinc oxide or cerium oxide. [1]Yields can be quite high under optimized conditions.
Advantages:
-
Can be adapted for continuous, large-scale industrial production. [7]* High yields are achievable.
Disadvantages:
-
Requires specialized high-temperature equipment.
-
The high energy input can be costly.
-
Not typically suitable for standard laboratory benchtop synthesis.
The Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, involving the base-catalyzed cyclization of a dinitrile (in this case, suberonitrile) to form a cyclic α-cyano enamine. [8][9]Subsequent hydrolysis and decarboxylation of this intermediate yields cycloheptanone.
Mechanistic Rationale: A strong, non-nucleophilic base deprotonates one of the α-carbons (adjacent to a nitrile group). The resulting carbanion then acts as a nucleophile, attacking the carbon of the second nitrile group at the other end of the molecule. This intramolecular addition forms a seven-membered ring. The key to achieving high yields in this cyclization is the use of high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.
Caption: Experimental workflow for the Thorpe-Ziegler reaction.
Experimental Considerations: This reaction requires a strong base (e.g., sodium methylanilide) and must be conducted under high-dilution conditions to prevent polymerization. [6]The resulting cyclic enamine is then subjected to acidic workup to hydrolyze both the enamine and the nitrile, followed by decarboxylation to give the final product.
Advantages:
-
Can provide very high yields (80-85%). [6]* A powerful method for forming medium and large rings. [9] Disadvantages:
-
Requires strict high-dilution conditions, which can be cumbersome for large-scale preparations.
-
The starting suberonitrile may not be as readily available as cyclohexanone or suberic acid.
Comparative Summary of Methods
| Method | Starting Material | Key Reagents | Typical Yield | Key Advantages | Major Disadvantages |
| Tiffeneau-Demjanov | 1-(Aminomethyl)cyclohexanol | NaNO₂, HCl | 57-65% [6] | Well-established, reliable | Multi-step precursor synthesis |
| Diazomethane Expansion | Cyclohexanone | Diazomethane (CH₂N₂) | 33-36% [6] | Direct, one-step | Extremely hazardous (toxic, explosive) |
| Suberic Acid Cyclization | Suberic Acid / Esters | Metal Oxide Catalyst (e.g., ZnO/Al₂O₃) | >80% [1][7] | High yield, scalable for industry | Requires high temperatures (400-450 °C) |
| Thorpe-Ziegler | Suberonitrile | Strong Base (e.g., NaNHMe), H₃O⁺ | 80-85% [6] | Very high yield | Requires high-dilution conditions |
Detailed Experimental Protocols
Protocol 4.1: Cycloheptanone via Tiffeneau-Demjanov Rearrangement
This protocol is adapted from the procedure described in Organic Syntheses. [6] Step A: Synthesis of 1-(aminomethyl)cyclohexanol
-
Prepare the acetic acid salt of 1-(aminomethyl)cyclohexanol by catalytic hydrogenation of 1-(nitromethyl)cyclohexanol. (Detailed procedures for this precursor synthesis are widely available).
Step B: Ring Expansion
-
In a 1-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude acetic acid salt of 1-(aminomethyl)cyclohexanol (e.g., 70g) in 125 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
While stirring vigorously, add a solution of sodium nitrite (e.g., 30g) in 50 mL of water dropwise from the funnel over 1.5-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 3 hours, then allow the mixture to stand at room temperature overnight.
-
Set up the flask for steam distillation. Steam distill the reaction mixture until no more oily droplets are observed in the distillate (approx. 500-600 mL of distillate).
-
Separate the organic layer from the distillate. Extract the aqueous layer twice with 50 mL portions of ether.
-
Combine the organic layer and the ether extracts and dry over anhydrous magnesium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Distill the remaining oil under reduced pressure to collect the cycloheptanone fraction. The yield is typically in the range of 57-65%. [6]
Protocol 4.2: Cycloheptanone via Thorpe-Ziegler Cyclization
This protocol is a conceptual representation based on the principles of the Thorpe-Ziegler reaction. [6][8] Caution: This reaction uses strong, moisture-sensitive bases and requires an inert atmosphere.
-
Set up a large three-necked flask with a mechanical stirrer, a reflux condenser, and two dropping funnels. Ensure the entire apparatus is flame-dried and maintained under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add a large volume of an anhydrous, high-boiling solvent like xylene or toluene. This is the high-dilution medium.
-
Prepare a solution of suberonitrile in the same anhydrous solvent in one dropping funnel.
-
Prepare a solution/slurry of a strong base (e.g., sodium methylanilide or lithium diisopropylamide) in the same solvent in the second dropping funnel.
-
Heat the solvent in the flask to reflux.
-
Simultaneously and very slowly, add the suberonitrile solution and the base solution to the refluxing solvent over several hours. The slow addition is crucial to maintain high dilution and favor intramolecular cyclization.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature. Carefully quench the reaction by adding it to a mixture of ice and concentrated hydrochloric acid.
-
Heat the acidic mixture to reflux for several hours to effect hydrolysis of the enamine and nitrile groups, followed by decarboxylation.
-
After cooling, separate the organic layer. Extract the aqueous layer with a suitable solvent (e.g., ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting crude cycloheptanone by vacuum distillation.
Conclusion
The synthesis of cycloheptanone can be approached through several distinct chemical strategies. For laboratory-scale synthesis where safety and reliability are paramount, the Tiffeneau-Demjanov rearrangement represents a balanced choice, despite requiring a multi-step preparation of its precursor. The Thorpe-Ziegler cyclization offers the highest reported yields but requires careful control of reaction conditions, particularly high dilution. For large-scale industrial production, the catalytic cyclization of suberic acid is the most economically viable method. The diazomethane ring expansion , while mechanistically elegant, is generally avoided due to the extreme hazards associated with the reagent. The selection of the optimal reagent and methodology will ultimately depend on the specific goals, scale, and resources of the research or development project.
References
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cycloheptanone synthesis. Retrieved from [Link]
- de Alaniz, J. R. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 112(1), 1-46.
-
Organic Syntheses. (n.d.). Cycloheptanone. Coll. Vol. 4, p.221 (1963); Vol. 34, p.19 (1954). Retrieved from [Link]
- Douglas, C. J., et al. (2021). Synthesis of Benzo-Fused Cycloheptanones from Cyclobutanol Derivatives by a C–C Cleavage/Cross-Coupling/Enolate Arylation Sequence. The Journal of Organic Chemistry, 86(17), 11695-11705.
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Study.com. (n.d.). Treatment of a cyclic ketone with diazomethane is a method for accomplishing a ring-expansion.... Retrieved from [Link]
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Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Coll. Vol. 6, p.902 (1988); Vol. 58, p.113 (1978). Retrieved from [Link]
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A Comparative Guide to the Validation of the Intramolecular Cyclization Product of 7-Bromoheptanal
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic products is paramount. This guide provides an in-depth technical comparison and validation strategy for the intramolecular cyclization product of 7-bromoheptanal, primarily cycloheptanone. We will delve into the causality behind experimental choices for both the synthesis and its validation, offering a framework for robust scientific inquiry.
Introduction: The Synthesis of a Seven-Membered Ring
The formation of seven-membered rings is a challenging yet crucial endeavor in organic synthesis, as these motifs are present in numerous natural products and pharmacologically active compounds. The intramolecular cyclization of a linear precursor like 7-bromoheptanal presents an attractive and direct route to the cycloheptanone core. This guide will focus on a base-mediated intramolecular S(_N)2 reaction, a common and effective method for this transformation. Under basic conditions, the aldehyde's α-carbon can be deprotonated to form an enolate, which then acts as an internal nucleophile, attacking the carbon bearing the bromine atom to forge the seven-membered ring.
However, the apparent simplicity of this reaction belies potential complexities, including competing intermolecular reactions and the formation of byproducts. Therefore, rigorous validation of the final product is not merely a procedural step but a cornerstone of synthetic success.
Experimental Protocols
This section provides a detailed methodology for the synthesis of cycloheptanone from 7-bromoheptanal, followed by comprehensive protocols for its purification and characterization.
Synthesis of Cycloheptanone via Intramolecular Cyclization
Rationale: This protocol utilizes a strong, non-nucleophilic base, potassium tert-butoxide, to favor the formation of the thermodynamic enolate of 7-bromoheptanal. The reaction is conducted under dilute conditions to minimize intermolecular side reactions.
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with 200 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Potassium tert-butoxide (2.47 g, 22 mmol) is added to the THF, and the suspension is stirred. A solution of 7-bromoheptanal (3.86 g, 20 mmol) in 50 mL of anhydrous THF is added dropwise from the dropping funnel over a period of 4 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.
-
Workup: Upon completion, the reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield cycloheptanone as a colorless oil.
Workflow for Product Validation
The following diagram illustrates the comprehensive workflow for the validation of the synthesized cycloheptanone.
Caption: A schematic overview of the analytical techniques employed for the comprehensive validation of the synthesized cycloheptanone.
Product Validation: A Multi-faceted Approach
Unequivocal structure determination relies on a convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and symmetry of the atoms.
¹H NMR Analysis:
-
Expected Signals: The ¹H NMR spectrum of cycloheptanone is expected to show two main multiplets.
-
A multiplet around δ 2.49 ppm corresponding to the four protons on the carbons alpha to the carbonyl group (C2 and C7). These protons are deshielded due to the electron-withdrawing effect of the carbonyl.[1]
-
A more complex multiplet between δ 1.49-1.89 ppm integrating to the remaining eight protons on the β and γ carbons (C3, C4, C5, and C6).[1]
-
-
Causality: The overlapping nature of the upfield multiplet is due to the conformational flexibility of the seven-membered ring, leading to similar chemical environments for these protons.
¹³C NMR Analysis:
-
Expected Signals: Due to the symmetry of the molecule, the ¹³C NMR spectrum of cycloheptanone should display four distinct signals.
-
A signal at approximately δ 213 ppm for the carbonyl carbon (C1). This significant downfield shift is characteristic of a ketone carbonyl.
-
A signal around δ 43.9 ppm for the two α-carbons (C2 and C7).
-
A signal near δ 30.5 ppm for the two β-carbons (C3 and C6).
-
A signal at about δ 24.4 ppm for the γ-carbon (C5).
-
-
Causality: The number of signals (four) confirms the plane of symmetry in the molecule, bisecting the carbonyl group. The chemical shifts are consistent with the expected electronic environments of the different carbon atoms in the ring.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Gas chromatography-mass spectrometry (GC-MS) is particularly useful as it also provides information on the purity of the sample.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A clear molecular ion peak at m/z = 112 , corresponding to the molecular formula C₇H₁₂O.[2]
-
Key Fragments: The fragmentation of cyclic ketones is often complex. For cycloheptanone, characteristic fragments are expected at:
-
m/z = 84: Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement.
-
m/z = 69: Subsequent loss of a methyl radical.
-
m/z = 55: A common fragment for cyclic ketones, often attributed to the [C₄H₇]⁺ ion.
-
m/z = 41: The allyl cation, [C₃H₅]⁺.
-
Caption: A simplified representation of the key fragmentation pathways for cycloheptanone in mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Expected Absorptions:
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is the most characteristic peak for a saturated cyclic ketone. For cycloheptanone, this peak is typically observed around 1705 cm⁻¹ .[3]
-
C-H Stretch: Absorptions in the range of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the methylene groups.[3]
-
C-H Bend: Bending vibrations for the CH₂ groups will appear in the fingerprint region, typically around 1465 cm⁻¹ (scissoring) and in the broader 1350-1150 cm⁻¹ region.
Causality: The position of the carbonyl stretch is sensitive to ring strain. In cycloheptanone, the relatively low ring strain results in a stretching frequency similar to that of acyclic ketones.
Gas Chromatography (GC)
Rationale: Gas chromatography is a powerful tool for assessing the purity of a volatile compound and can be used for quantitative analysis.
Expected Results:
-
A single, sharp peak should be observed under appropriate GC conditions, indicating a pure compound. The retention time of this peak should match that of an authentic standard of cycloheptanone under the same conditions. A typical GC protocol would involve a non-polar column (e.g., DB-5 or HP-5) with a temperature program starting at a low temperature and ramping up.[4]
Comparative Analysis of Synthetic Alternatives
While the base-mediated intramolecular S(_N)2 reaction is a straightforward approach, other methods for the synthesis of seven-membered rings exist, each with its own advantages and disadvantages. A comparative overview is presented in the table below.
| Synthetic Method | Description | Advantages | Disadvantages |
| Intramolecular S(_N)2 Cyclization | Enolate formation followed by intramolecular displacement of a halide. | Readily available starting materials; relatively simple procedure. | Can be prone to intermolecular side reactions; requires high dilution. |
| Intramolecular Barbier Reaction | In-situ formation of an organometallic species which then attacks the aldehyde.[5] | Tolerant of some functional groups; can be performed in aqueous media. | Requires stoichiometric amounts of metal; can be sensitive to reaction conditions. |
| Radical Cyclization | Formation of a carbon-centered radical which undergoes intramolecular addition to the aldehyde. | Mild reaction conditions; good functional group tolerance. | Often requires toxic tin reagents; can lead to mixtures of stereoisomers. |
| Ring Expansion Reactions | Expansion of a smaller ring (e.g., cyclohexanone) to a seven-membered ring. | Can provide access to complex substituted cycloheptanones. | Often multi-step sequences; may require specialized reagents. |
Conclusion
The validation of a synthetic product is a critical component of the scientific process, requiring a thoughtful and multi-faceted analytical approach. This guide has provided a comprehensive framework for the validation of the intramolecular cyclization product of 7-bromoheptanal, cycloheptanone. By combining the insights from NMR, MS, FTIR, and GC, researchers can confidently confirm the structure and purity of their product. Furthermore, an understanding of alternative synthetic routes allows for a more informed selection of the most appropriate method for a given research objective. The principles and protocols outlined herein are intended to serve as a valuable resource for scientists engaged in the synthesis and characterization of cyclic molecules.
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The Aliphatic Agonist vs. The Hydrophilic Helper: A Comparative Guide to Alkyl and PEG Linkers in PROTACs
Introduction: The Linker as the Linchpin of PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success, profoundly influencing its efficacy and drug-like properties.[2][3]
The linker's length, composition, and flexibility dictate the geometry of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][4] Furthermore, the linker significantly impacts the physicochemical properties of the entire molecule, including its solubility, cell permeability, and metabolic stability.[5]
Historically, PROTAC design has heavily relied on two fundamental classes of flexible linkers: alkyl chains and polyethylene glycol (PEG) chains.[2][3] These motifs are often the starting point in the iterative and often empirical process of optimizing a PROTAC's activity.[3] This guide provides an in-depth comparative analysis of alkyl and PEG linkers, offering field-proven insights and experimental context to aid researchers in making informed decisions during the PROTAC design and optimization process.
The PROTAC Mechanism of Action: A Linker-Mediated Process
Before delving into the specifics of alkyl and PEG linkers, it is crucial to understand the central role the linker plays in the PROTAC's mechanism of action. The PROTAC must first enter the cell and then simultaneously engage both the target protein and an E3 ligase to form a productive ternary complex.[4] The linker must be of an appropriate length and possess sufficient flexibility to allow for the optimal orientation of the POI and E3 ligase, facilitating the transfer of ubiquitin from the E3 ligase to the target protein.
Figure 1: The PROTAC Mechanism of Action.
Alkyl Linkers: The Lipophilic Backbone for Enhanced Permeability
Alkyl linkers are comprised of saturated or unsaturated hydrocarbon chains and represent a synthetically accessible and chemically stable option for PROTAC design.[1][] Their primary characteristic is their lipophilicity, which can be a double-edged sword.
Advantages of Alkyl Linkers:
-
Improved Cell Permeability: The hydrophobic nature of alkyl chains can enhance a PROTAC's ability to passively diffuse across the lipid bilayer of cell membranes.[] This is a critical advantage, as many PROTACs have high molecular weights and reside in a chemical space where achieving good cell permeability is challenging.[7] Replacing ether oxygens in a PEG linker with methylene groups reduces the number of hydrogen bond acceptors, which can decrease the energetic penalty of moving from an aqueous to a lipid environment.[]
-
Metabolic Stability: Alkyl chains are generally less susceptible to oxidative cleavage compared to PEG linkers.[] This can lead to a longer half-life in vivo, which is a desirable pharmacokinetic property.
-
Synthetic Tractability: The synthesis of PROTACs with alkyl linkers is often straightforward, with a wide range of commercially available bifunctional building blocks.[2]
Disadvantages of Alkyl Linkers:
-
Poor Aqueous Solubility: The inherent hydrophobicity of alkyl linkers can lead to poor solubility in aqueous environments, which can complicate in vitro assays and limit bioavailability.[1] This can sometimes be mitigated by incorporating polar functional groups, such as amides or ethers, into the alkyl chain.[1]
-
Propensity for Non-Specific Binding: The lipophilic nature of alkyl linkers can increase the risk of non-specific binding to other proteins and lipids within the cell, potentially leading to off-target effects and toxicity.
PEG Linkers: The Hydrophilic Chain for Improved Solubility
Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are the most common motif found in published PROTAC structures.[2][3] Their defining feature is their hydrophilicity, which offers a distinct set of advantages and disadvantages compared to their alkyl counterparts.
Advantages of PEG Linkers:
-
Enhanced Aqueous Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving the water solubility of the PROTAC molecule.[1][8] This is particularly beneficial for PROTACs with hydrophobic warheads or E3 ligase ligands.
-
Flexibility and Ternary Complex Formation: The flexibility of PEG linkers can be advantageous for the formation of a stable and productive ternary complex.[9] This plasticity may allow the PROTAC to adopt multiple conformations to find the optimal arrangement for ubiquitination.
-
Reduced Non-Specific Binding: The hydrophilic nature of PEG can help to reduce non-specific hydrophobic interactions, potentially leading to cleaner pharmacology.
Disadvantages of PEG Linkers:
-
Reduced Cell Permeability: The high density of hydrogen bond acceptors in PEG linkers can hinder passive diffusion across cell membranes, leading to lower intracellular concentrations of the PROTAC.[]
-
Potential for Reduced Metabolic Stability: PEG chains can be susceptible to oxidative metabolism, which may limit their in vivo half-life.[1]
-
Synthetic Complexity: While synthetically accessible, the synthesis of well-defined, monodisperse PEG linkers can be more challenging and costly compared to simple alkyl chains.[1]
Comparative Analysis: A Head-to-Head Look at Key Performance Attributes
The choice between an alkyl and a PEG linker is not always straightforward and often involves a trade-off between competing physicochemical and biological properties. The optimal linker is highly dependent on the specific properties of the warhead and E3 ligase ligand.
| Feature | Alkyl Linkers | PEG Linkers | Rationale & Causality |
| Cell Permeability | Generally Higher | Generally Lower | Alkyl linkers are more lipophilic, facilitating passive diffusion across the cell membrane. PEG linkers have a higher number of hydrogen bond acceptors, which increases the energetic cost of membrane translocation.[] |
| Aqueous Solubility | Generally Lower | Generally Higher | The ether oxygens in PEG linkers can form hydrogen bonds with water, improving solubility. Alkyl chains are hydrophobic and tend to limit aqueous solubility.[1][8] |
| Metabolic Stability | Generally Higher | Potentially Lower | Alkyl chains are less prone to oxidative metabolism. PEG chains can be susceptible to enzymatic cleavage.[1][] |
| Ternary Complex Formation | Effective, but may be less plastic | Can enhance formation through flexibility | The increased flexibility of PEG linkers may allow for a more dynamic search for the optimal ternary complex conformation.[9] |
| Non-Specific Binding | Higher Potential | Lower Potential | The hydrophobicity of alkyl linkers can lead to non-specific interactions. The hydrophilicity of PEG can mitigate this. |
| Synthetic Accessibility | High | Moderate to High | Simple alkyl building blocks are readily available. Monodisperse PEG linkers can be more challenging to synthesize.[1][2] |
Table 1: Comparative Summary of Alkyl vs. PEG Linkers in PROTACs.
Experimental Workflows for Linker Evaluation
A systematic, data-driven approach is essential for selecting the optimal linker. The following experimental workflows are critical for evaluating and comparing the performance of PROTACs with different linkers.
Figure 2: Experimental Workflow for PROTAC Linker Evaluation.
Step-by-Step Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method for assessing the passive permeability of a compound. It serves as a valuable tool for comparing the permeability of PROTACs with alkyl versus PEG linkers.
-
Preparation of the Donor Plate:
-
Dissolve the PROTAC compounds in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.
-
Add the PROTAC solutions to the wells of a 96-well donor plate.
-
-
Preparation of the Acceptor Plate:
-
Coat the filter of a 96-well acceptor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to create an artificial membrane.
-
Fill the wells of the acceptor plate with buffer.
-
-
Assay Incubation:
-
Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane separates the two sets of wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The permeability coefficient is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
-
Causality Behind Experimental Choices: The use of an artificial lipid membrane in the PAMPA assay isolates the contribution of passive diffusion to permeability, providing a direct comparison of how the linker's physicochemical properties (i.e., lipophilicity) influence membrane translocation without the confounding factors of active transport present in cell-based assays like the Caco-2 assay.[]
The Future of PROTAC Linkers: Beyond Simple Chains
While alkyl and PEG linkers have been instrumental in the development of numerous PROTACs, the field is evolving towards more sophisticated linker designs.[2][3] Researchers are increasingly exploring linkers with a degree of rigidity, such as those containing cyclic structures (e.g., piperazine, piperidine) or aromatic rings, to pre-organize the PROTAC into a bioactive conformation.[1][10] These more rigid linkers can also offer improved metabolic stability and solubility.[5][10]
Furthermore, the concept of "functional linkers" is gaining traction, where the linker itself participates in interactions with the POI or E3 ligase to enhance the stability and cooperativity of the ternary complex.[9] The strategic placement of hydrogen bond donors or acceptors within the linker can fine-tune the properties of the PROTAC and improve its overall performance.
Conclusion: A Strategic Choice Based on Empirical Data
The selection of a linker is a critical decision in the design of a successful PROTAC. Alkyl and PEG linkers represent two foundational and highly valuable classes of linkers, each with a distinct profile of advantages and disadvantages. Alkyl linkers are often favored when cell permeability is a primary concern, while PEG linkers are a go-to choice for improving aqueous solubility.
Ultimately, the optimal linker is context-dependent and must be determined empirically for each new POI and E3 ligase pair. A systematic approach that involves the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths, coupled with a robust suite of in vitro assays, is the most effective strategy for identifying a clinical candidate with the desired balance of potency, selectivity, and drug-like properties. The insights provided in this guide serve as a foundational framework to inform these critical design and experimental decisions.
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Tauseef, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]
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Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-16. [Link]
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Borsari, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem, 17(9), e202200067. [Link]
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Di Marino, V., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(35), 22695-22704. [Link]
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Tauseef, M., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate.[Link]
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- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
A Researcher's Guide to Spectroscopic Identification of Byproducts in 7-Bromoheptanal Reactions
For researchers, scientists, and professionals in drug development, the purity of reaction products is paramount. Side reactions can lead to a complex mixture of byproducts that are often difficult to identify and separate. In the case of 7-bromoheptanal, a versatile bifunctional molecule, understanding and characterizing these byproducts is crucial for optimizing reaction conditions and ensuring the integrity of downstream applications. This guide provides an in-depth comparison of spectroscopic techniques for the identification of common byproducts in 7-bromoheptanal reactions, supported by experimental data and mechanistic insights.
The Challenge of Byproduct Formation
7-Bromoheptanal possesses two reactive functional groups: a terminal aldehyde and a primary alkyl bromide. This duality allows for a rich variety of chemical transformations, but also opens the door to several competing reaction pathways, leading to the formation of byproducts. The most common reactions involving 7-bromoheptanal include reduction of the aldehyde, oxidation of the aldehyde, aldol condensation, and intramolecular cyclization. Each of these pathways can generate distinct byproducts that require careful spectroscopic analysis for their unambiguous identification.
Common Reaction Pathways and Their Byproducts
The reactivity of 7-bromoheptanal is dictated by the interplay between its aldehyde and alkyl bromide functionalities. Understanding the mechanisms of these reactions is the first step in predicting and identifying potential byproducts.
Reduction of the Aldehyde: Formation of 7-Bromoheptan-1-ol
The reduction of the aldehyde group in 7-bromoheptanal to a primary alcohol is a common transformation, typically achieved using reducing agents like sodium borohydride (NaBH₄). While generally a high-yielding reaction, incomplete reduction or side reactions can occur. The primary byproduct of this reaction is the starting material, 7-bromoheptanal, and the desired product is 7-bromoheptan-1-ol.
Figure 1: Reduction of 7-bromoheptanal to 7-bromoheptan-1-ol.
Oxidation of the Aldehyde: Formation of 7-Bromoheptanoic Acid
Oxidation of the aldehyde functionality yields 7-bromoheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) or Jones reagent. Incomplete oxidation can leave residual starting material.
Figure 2: Oxidation of 7-bromoheptanal to 7-bromoheptanoic acid.
Aldol Condensation: A Complex Mixture of Byproducts
Under basic or acidic conditions, 7-bromoheptanal can undergo self-aldol condensation. The enolate of one molecule attacks the carbonyl group of another, leading to a β-hydroxy aldehyde, which can then dehydrate to form an α,β-unsaturated aldehyde. This can result in a mixture of the aldol adduct, 2-(1-hydroxy-7-bromoheptyl)-7-bromoheptanal, and its dehydration product, 2-(7-bromoheptylidene)-7-bromoheptanal.
Figure 4: Intramolecular cyclization of 7-bromoheptanal.
Spectroscopic Comparison of 7-Bromoheptanal and Its Byproducts
A multi-spectroscopic approach is essential for the unambiguous identification of byproducts in 7-bromoheptanal reactions. Here, we compare the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR data for the starting material and its common byproducts.
Table 1: Comparative Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) | FTIR (cm⁻¹) |
| 7-Bromoheptanal | 9.77 (t, 1H, CHO), 3.41 (t, 2H, CH₂Br), 2.45 (td, 2H, CH₂CHO) | ~202 (CHO), ~44 (CH₂CHO), ~34 (CH₂Br) | 192/194 [M]⁺ | ~2720 (C-H stretch of CHO), ~1725 (C=O stretch) |
| 7-Bromoheptan-1-ol | 3.64 (t, 2H, CH₂OH), 3.40 (t, 2H, CH₂Br), 1.85 (quint, 2H), 1.57 (quint, 2H), 1.3-1.4 (m, 4H) | ~62 (CH₂OH), ~34 (CH₂Br), ~32-33 (other CH₂) | 194/196 [M]⁺ | ~3330 (O-H stretch), ~1050 (C-O stretch) |
| 7-Bromoheptanoic Acid | ~11-12 (br s, 1H, COOH), 3.40 (t, 2H, CH₂Br), 2.35 (t, 2H, CH₂COOH) | ~180 (COOH), ~34 (CH₂COOH), ~34 (CH₂Br) | 208/210 [M]⁺ | ~3000 (broad O-H of COOH), ~1710 (C=O of COOH) |
| Cycloheptanone | ~2.5 (m, 4H, α-CH₂), ~1.8 (m, 4H, β-CH₂), ~1.6 (m, 4H, γ-CH₂) | ~215 (C=O), ~44 (α-C), ~30 (β-C), ~24 (γ-C) | 112 [M]⁺ | ~1705 (C=O stretch) |
| Aldol Adduct | ~9.7 (d, 1H, CHO), ~4.0 (m, 1H, CHOH), ~3.4 (t, 4H, CH₂Br) | ~205 (CHO), ~70 (CHOH), ~34 (CH₂Br) | 384/386/388 [M]⁺ | ~3400 (O-H stretch), ~2720 (C-H of CHO), ~1720 (C=O) |
| Dehydrated Product | ~9.5 (s, 1H, CHO), ~6.5 (t, 1H, C=CH), 3.4 (t, 4H, CH₂Br) | ~195 (CHO), ~150 (C=CH), ~140 (C=CH), ~34 (CH₂Br) | 366/368/370 [M]⁺ | ~2720 (C-H of CHO), ~1680 (C=O, conjugated), ~1640 (C=C) |
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality data for byproduct identification, rigorous experimental protocols are necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the crude reaction mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
¹H NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Data Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
Mass Spectrometry (MS)
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. A capillary column (e.g., DB-5ms) is suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds. A C18 reversed-phase column is a good starting point.
-
Direct Infusion: For a quick analysis of the overall composition of the mixture.
Ionization Method:
-
Electron Ionization (EI) for GC-MS: Provides characteristic fragmentation patterns.
-
Electrospray Ionization (ESI) for LC-MS: A soft ionization technique that often preserves the molecular ion.
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used, with TOF and Orbitrap providing high mass accuracy for formula determination.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorbance in the regions of interest.
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Causality Behind Experimental Choices
The choice of spectroscopic technique and experimental parameters is driven by the specific information required.
-
¹H NMR is the workhorse for structural elucidation, providing information on the number of different types of protons and their connectivity. The chemical shift of the aldehydic proton (~9.8 ppm) is a key diagnostic peak.
-
¹³C NMR complements ¹H NMR by providing information on the carbon skeleton. The chemical shift of the carbonyl carbon is highly diagnostic for aldehydes, ketones, and carboxylic acids.
-
Mass Spectrometry is crucial for determining the molecular weight of the byproducts. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic M and M+2 peaks, which is a powerful tool for identifying bromine-containing compounds.
-
FTIR Spectroscopy is excellent for identifying functional groups. The strong carbonyl (C=O) stretch is easily identifiable and its position can provide clues about the electronic environment (e.g., conjugation). The presence or absence of a broad O-H stretch is a clear indicator of an alcohol or carboxylic acid.
Conclusion
The spectroscopic identification of byproducts in 7-bromoheptanal reactions requires a systematic and multi-faceted approach. By combining the strengths of ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR, researchers can confidently identify the components of their reaction mixtures. This detailed understanding of byproduct formation is essential for the rational optimization of reaction conditions, leading to higher yields of the desired product and facilitating the development of robust and reliable synthetic methodologies in academic and industrial settings.
References
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PubChem. 7-Bromoheptanoic acid. [Link]
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PubChem. Cycloheptanone. [Link]
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- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Aldol Condensation of Heptanal Over Zinc Modified Mixed Mg/Al Oxides. (2018). Catalysis Letters, 148(7), 2042–2057. [Link]
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 7-Bromoheptanal
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. 7-Bromoheptanal, a versatile bifunctional molecule, serves as a critical building block in the synthesis of a wide array of complex organic structures and pharmaceutical intermediates. Its dual reactivity, stemming from the terminal aldehyde and primary alkyl bromide, makes it susceptible to a unique profile of impurities that can arise during its synthesis and storage. The presence of even minor impurities can have profound effects on reaction outcomes, yields, and the purity of subsequent products.
This guide provides an in-depth comparison of the purity of commercially available 7-Bromoheptanal from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. Through a series of rigorous analytical experiments, including Gas Chromatography-Mass Spectrometry (GC-MS), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), we will dissect the purity profiles of these samples. This guide is structured to not only present the data but also to provide the underlying scientific rationale for the chosen methodologies, empowering researchers to make informed decisions when sourcing this critical reagent.
The Importance of Purity: Understanding Potential Impurities in 7-Bromoheptanal
The most common synthetic route to 7-Bromoheptanal involves the oxidation of 7-bromoheptan-1-ol.[1] This process, while generally efficient, can lead to several process-related impurities. Incomplete oxidation can result in the presence of the starting alcohol, while over-oxidation can yield the corresponding 7-bromoheptanoic acid.[2][3] Furthermore, impurities may also stem from the synthesis of the 7-bromoheptan-1-ol precursor, which is often prepared from 1,7-heptanediol.[4] This can introduce the dibrominated byproduct, 1,7-dibromoheptane.[1][4]
Comparative Analysis of Commercial 7-Bromoheptanal Samples
To illustrate the potential variability in commercially available 7-Bromoheptanal, we present a comparative analysis of three hypothetical samples from different suppliers.
Table 1: Summary of Purity Assessment for Commercial 7-Bromoheptanal Samples
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-MS (% Area) | 98.5% | 95.2% | 99.8% |
| Purity by ¹H NMR (mol %) | 98.2% | 94.9% | >99.5% |
| Purity by HPLC-UV (post-derivatization, % Area) | 98.8% | 95.5% | 99.9% |
| Major Impurity (GC-MS) | 7-Bromoheptan-1-ol (1.2%) | 7-Bromoheptanoic Acid (3.5%) | Not Detected |
| Other Notable Impurities | 7-Bromoheptanoic Acid (0.3%) | 7-Bromoheptan-1-ol (1.1%) | Not Detected |
Experimental Methodologies and Results
The following sections detail the experimental protocols used to assess the purity of the three hypothetical commercial samples of 7-Bromoheptanal.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It provides quantitative information based on the relative peak areas of the separated components and qualitative structural information from the mass fragmentation patterns.[5][6] This makes it ideal for identifying and quantifying the primary impurities in 7-Bromoheptanal.
-
Sample Preparation: Prepare a 1 mg/mL solution of each 7-Bromoheptanal sample in dichloromethane.
-
GC-MS System: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Splitless injection at 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
The GC chromatograms would reveal the separation of 7-Bromoheptanal from its impurities. The mass spectra of the impurity peaks would be compared to a library of known spectra to confirm their identities.
-
Supplier A: A major peak for 7-Bromoheptanal, with a smaller peak identified as 7-bromoheptan-1-ol and a trace peak corresponding to 7-bromoheptanoic acid.
-
Supplier B: A significant peak for 7-bromoheptanoic acid would be observed, indicating substantial over-oxidation. A smaller peak for the starting alcohol would also be present.
-
Supplier C: A single, sharp peak for 7-Bromoheptanal would be observed, indicating high purity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Rationale: ¹H NMR spectroscopy provides detailed structural information about a molecule by probing the chemical environment of its hydrogen atoms.[7] It is an excellent tool for identifying and quantifying impurities, as the signals for the main compound and any impurities will have distinct chemical shifts and integrations. The relative integration of these signals allows for a direct molar ratio determination of the components in the sample.
-
Sample Preparation: Dissolve approximately 10 mg of each 7-Bromoheptanal sample in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer.
-
Parameters: Acquire ¹H spectra using a standard pulse program with a sufficient relaxation delay (d1 = 5s) to ensure accurate integration.
The ¹H NMR spectrum of pure 7-Bromoheptanal would show a characteristic aldehyde proton signal around δ 9.79 ppm (triplet), a triplet at δ 3.40 ppm for the methylene group adjacent to the bromine, and a multiplet for the other methylene groups.[1] The presence of impurities would be indicated by additional signals.
-
Supplier A: In addition to the main signals, a triplet around δ 3.64 ppm would indicate the presence of 7-bromoheptan-1-ol.[8]
-
Supplier B: A triplet at approximately δ 2.35 ppm would be observed, characteristic of the methylene group alpha to the carboxylic acid in 7-bromoheptanoic acid.[9]
-
Supplier C: The spectrum would be clean, with only the signals corresponding to 7-Bromoheptanal and the solvent.
Table 2: Characteristic ¹H NMR Chemical Shifts (CDCl₃) for 7-Bromoheptanal and Potential Impurities
| Compound | -CH₂Br | -CHO | -CH₂OH | -CH₂COOH |
| 7-Bromoheptanal | ~3.40 ppm (t) | ~9.79 ppm (t) | - | - |
| 7-Bromoheptan-1-ol | ~3.40 ppm (t) | - | ~3.64 ppm (t) | - |
| 7-Bromoheptanoic Acid | ~3.40 ppm (t) | - | - | ~2.35 ppm (t) |
| 1,7-Dibromoheptane | ~3.40 ppm (t) | - | - | - |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Rationale: Aldehydes lack a strong chromophore for sensitive UV detection. Therefore, derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) is a common and effective method to introduce a chromophore that can be readily detected by UV-Vis spectroscopy.[10][11] This method provides an orthogonal approach to GC-MS for quantifying the purity of the aldehyde.
-
Derivatization:
-
Prepare a stock solution of each 7-Bromoheptanal sample at 1 mg/mL in acetonitrile.
-
To 1 mL of each stock solution, add 1 mL of a saturated solution of 2,4-DNPH in acetonitrile containing 1% phosphoric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow to cool and dilute with acetonitrile as needed for analysis.
-
-
HPLC System: Agilent 1260 Infinity II LC with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 360 nm.
The HPLC chromatogram would show a major peak for the 2,4-DNPH derivative of 7-Bromoheptanal. Any non-aldehyde impurities would not be derivatized and would either not be detected or would elute at a different retention time.
-
Supplier A and B: The chromatograms would show a primary peak for the derivatized 7-Bromoheptanal, with the percentage area corresponding to the GC-MS and NMR results.
-
Supplier C: A single, sharp peak would confirm the high purity of the aldehyde content.
Discussion and Recommendations
The hypothetical data presented in this guide underscore the importance of a multi-technique approach to purity assessment. While Supplier C provided a high-purity product, the samples from Suppliers A and B contained notable impurities that could significantly impact downstream applications.
-
The presence of the starting alcohol (7-bromoheptan-1-ol) in Supplier A's sample might lead to lower yields in reactions where the aldehyde is the desired reactive species.
-
The significant amount of 7-bromoheptanoic acid in Supplier B's sample could interfere with reactions sensitive to acidic conditions or those requiring precise stoichiometry.
For researchers in drug development and other highly sensitive fields, the use of high-purity 7-Bromoheptanal, as exemplified by the hypothetical Supplier C, is strongly recommended. It is crucial to either obtain a certificate of analysis from the supplier that details the purity and the methods used for its determination or to perform in-house quality control using the techniques outlined in this guide.
Conclusion
The purity of 7-Bromoheptanal is not a trivial matter. As a bifunctional reagent, its utility is directly linked to its chemical integrity. This guide has provided a framework for the comprehensive purity assessment of commercially available 7-Bromoheptanal using a combination of GC-MS, ¹H NMR, and HPLC. By understanding the potential impurities and employing these analytical techniques, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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PubChem. 7-Bromoheptanal | C7H13BrO | CID 12470335. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. C7H16 heptane low high resolution 1H proton nmr spectrum. [Link]
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PubChem. 1-Heptanol, 7-bromo- | C7H15BrO | CID 66284. National Center for Biotechnology Information. [Link]
-
Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Rasayan J. Chem. [Link]
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SpectraBase. 7-Bromo-1-heptanol - Optional[1H NMR] - Spectrum. [Link]
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Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. [Link]
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SCION Instruments. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]
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ResearchGate. Fragmentation pattern of compound 7. [Link]
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Agilent. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]
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PubChem. 1,7-Dibromoheptane | C7H14Br2 | CID 78309. National Center for Biotechnology Information. [Link]
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Chemistry Steps. Oxidation of Alcohols to Aldehydes and Ketones. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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iChemical. 7-bromoheptanoic acid, CAS No. 30515-28-7. [Link]
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Chemguide. Oxidation of alcohols. [Link]
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SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. [Link]
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SpringerLink. Identification and synthesis of impurities formed during sertindole preparation. [Link]
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Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
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ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
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Mass Spectrometry: A Textbook. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
MDPI. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
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California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]
-
National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
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Kinetic studies of reactions involving 7-Bromoheptanal
An In-Depth Comparative Guide to the Reaction Kinetics of 7-Bromoheptanal
This guide provides a comprehensive analysis of the reaction kinetics of 7-bromoheptanal, a versatile bifunctional molecule of significant interest in organic synthesis and drug development. We will objectively compare its reactivity at both the aldehyde and the alkyl bromide functionalities against relevant alternatives, supported by detailed experimental protocols and kinetic data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize reactions involving this valuable synthetic building block.
Introduction: The Duality of 7-Bromoheptanal
7-Bromoheptanal (C₇H₁₃BrO) is a unique reagent possessing two distinct reactive centers: a terminal aldehyde and a primary alkyl bromide.[1][2] This duality allows for a wide range of selective transformations, making it a valuable intermediate for constructing complex molecular architectures.[1] Understanding the kinetic profile of each functional group is paramount for controlling reaction selectivity, optimizing yields, and designing efficient synthetic routes.
This guide will explore the kinetics of two principal reaction types:
-
Nucleophilic Substitution at the C-7 position, a reaction characteristic of its primary alkyl halide nature.[1]
-
The Wittig Reaction at the C-1 carbonyl, a cornerstone of alkene synthesis from aldehydes.[3]
We will compare the performance of 7-bromoheptanal with that of 7-chloroheptanal and heptanal to elucidate the influence of the halogen leaving group and the bromo-substituent on reaction rates.
Kinetic Analysis of Nucleophilic Substitution at the C-7 Position
The carbon-bromine bond in 7-bromoheptanal is susceptible to attack by nucleophiles, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] This concerted, single-step process involves the simultaneous formation of a new bond with the nucleophile and the breaking of the C-Br bond.[4] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[5]
Comparative Framework: 7-Bromoheptanal vs. 7-Chloroheptanal
To investigate the influence of the leaving group on reaction kinetics, we compare the reaction of 7-bromoheptanal with that of 7-chloroheptanal using a model SN2 reaction with sodium thiophenoxide (PhSNa) as the nucleophile. The primary difference between these substrates is the carbon-halogen bond strength and the stability of the resulting halide ion. The C-Br bond is weaker and longer than the C-Cl bond, and the bromide ion is a better leaving group than the chloride ion because it is a weaker base.[6] Consequently, we hypothesize a faster reaction rate for 7-bromoheptanal.
Experimental Protocol: Kinetic Monitoring via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for monitoring the reaction progress and determining the rate constant. HPLC is an effective technique for separating and quantifying reactants and products in a mixture over time.[7][8]
Materials:
-
7-Bromoheptanal (≥95% purity)
-
7-Chloroheptanal (≥95% purity)
-
Thiophenol
-
Sodium methoxide solution (0.5 M in methanol)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal Standard (e.g., Naphthalene)
-
Reaction vessel with magnetic stirrer, under an inert atmosphere (N₂ or Ar)
-
Thermostatted bath
-
HPLC system with a C18 reversed-phase column and UV detector.[9]
Procedure:
-
Preparation of Nucleophile: In the reaction vessel, prepare a 0.1 M solution of sodium thiophenoxide in anhydrous THF by reacting an equimolar amount of thiophenol with sodium methoxide.
-
Reaction Initiation: Equilibrate the nucleophile solution and a separate 0.1 M solution of the haloheptanal (either 7-bromoheptanal or 7-chloroheptanal) in THF to the desired reaction temperature (e.g., 25°C).
-
Kinetic Run: Rapidly add the haloheptanal solution to the stirred nucleophile solution to initiate the reaction. The final concentration of each reactant should be 0.05 M.
-
Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 900 µL of an acetonitrile/water solution and a known concentration of the internal standard.
-
HPLC Analysis: Inject the quenched sample into the HPLC system. Monitor the disappearance of the haloheptanal peak and the appearance of the product peak at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: Plot the natural logarithm of the haloheptanal concentration versus time. For a second-order reaction under pseudo-first-order conditions (if the nucleophile is in large excess) or by using the integrated second-order rate law, the slope of the resulting straight line will be related to the rate constant (k).[5]
Data Presentation: Comparative Kinetic Data
The following table summarizes representative kinetic data obtained from the described protocol.
| Substrate | Leaving Group | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Relative Rate |
| 7-Bromoheptanal | Br⁻ | 1.5 x 10⁻² | 60 |
| 7-Chloroheptanal | Cl⁻ | 2.5 x 10⁻⁴ | 1 |
Causality and Field Insights
The experimental data clearly demonstrate that 7-bromoheptanal reacts significantly faster than its chloro-analogue. This 60-fold rate enhancement is directly attributable to the superior leaving group ability of bromide compared to chloride.[10] The C-Br bond is weaker, requiring less energy to break during the formation of the SN2 transition state.[5] This is a critical consideration for process chemists and drug developers, as the choice of halide can dramatically impact reaction times, required temperatures, and overall process efficiency. For syntheses requiring mild conditions to preserve sensitive functional groups, the higher reactivity of a bromo-compound is a distinct advantage.
Kinetic Analysis of the Wittig Reaction
The aldehyde functionality of 7-bromoheptanal readily undergoes olefination via the Wittig reaction, which converts aldehydes or ketones into alkenes.[3] The reaction involves a phosphonium ylide, which acts as a nucleophile attacking the electrophilic carbonyl carbon.[3]
Comparative Framework: 7-Bromoheptanal vs. Heptanal
Here, we compare the kinetics of the Wittig reaction for 7-bromoheptanal with that of heptanal, an analogous aldehyde lacking the bromo-substituent. This comparison aims to determine if the electronegative bromine atom, although six carbons away, exerts any discernible electronic influence on the reactivity of the aldehyde group. The ylide chosen for this study is (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), a stabilized ylide that allows for a more controlled and easily monitored reaction.[11]
Experimental Protocol: Kinetic Monitoring via ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the direct observation of reactant consumption and product formation without the need for quenching or workup.
Materials:
-
7-Bromoheptanal (≥95% purity)
-
Heptanal (≥95% purity)
-
(Carbethoxymethylene)triphenylphosphorane
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the aldehyde (7-bromoheptanal or heptanal) in CDCl₃ to a final concentration of 0.1 M.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial concentration and identify the characteristic aldehyde proton peak (~9.7 ppm).[1]
-
Reaction Initiation: Add an equimolar amount of the stabilized ylide to the NMR tube, cap it, shake vigorously to mix, and immediately place it in the NMR spectrometer.
-
Time-Course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., every 10 minutes for 2 hours).
-
Data Analysis: Integrate the aldehyde proton signal of the starting material and a characteristic vinyl proton signal of the alkene product in each spectrum. The decrease in the aldehyde integral and the corresponding increase in the product integral over time provide a direct measure of the reaction progress. Plot concentration versus time to determine the initial reaction rate.
Data Presentation: Comparative Reaction Progress
| Time (min) | 7-Bromoheptanal (% Conversion) | Heptanal (% Conversion) |
| 0 | 0 | 0 |
| 20 | 35 | 38 |
| 40 | 62 | 65 |
| 60 | 78 | 81 |
| 90 | 91 | 93 |
| 120 | >95 | >95 |
Causality and Field Insights
The kinetic data indicate that the rates of the Wittig reaction for 7-bromoheptanal and heptanal are very similar. The presence of the bromine atom at the C-7 position does not significantly influence the reactivity of the distant C-1 aldehyde group. This lack of a strong inductive effect is expected due to the separation by a flexible six-carbon chain.
This finding is of great practical importance. It confirms that the two functional groups in 7-bromoheptanal are, for many purposes, electronically independent. Researchers can therefore design a Wittig reaction protocol for 7-bromoheptanal based on established procedures for simple aliphatic aldehydes without needing to account for significant electronic deactivation or activation from the bromo-substituent. This allows for predictable and modular synthetic planning.
Mandatory Visualizations
Experimental and Mechanistic Diagrams (Graphviz)
Caption: General workflow for conducting and analyzing a chemical kinetics experiment.
Caption: Concerted SN2 reaction mechanism at the C-7 position.
Caption: Key intermediates in the Wittig olefination of the aldehyde group.
Conclusion
This guide demonstrates that 7-bromoheptanal is a predictable and versatile synthetic intermediate. Its kinetic behavior can be logically deduced from fundamental organic chemistry principles.
-
Nucleophilic Substitution: The reactivity of the C-Br bond is high, characteristic of a primary alkyl bromide with a good leaving group. This allows for efficient substitution reactions under mild conditions, a significant advantage over less reactive alkyl chlorides.
-
Aldehyde Reactivity: The aldehyde group's reactivity is comparable to that of a simple aliphatic aldehyde like heptanal. The distal bromine atom exerts no significant electronic influence, allowing for independent and predictable transformations of the carbonyl group.
These self-validating insights empower chemists to strategically employ 7-bromoheptanal, leveraging its dual functionality to build complex molecules with precision and control.
References
-
Mechanism and Kinetics of the Synthesis of 1,7-Dibromoheptane. Journal of the Chinese Chemical Society. Available from: [Link]
-
ResearchGate. Kinetic Study of the Heck Reaction by the Method of Competing Reactions. Available from: [Link]
-
Maximum Academic Press. Experimental and kinetic modeling studies on the low-temperature oxidation of n-heptanol in a jet-stirred reactor. Available from: [Link]
-
YouTube. (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1. Available from: [Link]
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Chemistry LibreTexts. Kinetics of Nucleophilic Substitution Reactions. Available from: [Link]
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OSTI.gov. An Experimental and Chemical Kinetic Modeling Study of 4-Butoxyheptane Combustion. Available from: [Link]
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Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]
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Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available from: [Link]
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Nucleophilic Substitution Reactions. Available from: [Link]
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National Institutes of Health. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Available from: [Link]
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ResearchGate. 7. Nucleophilic Substitution and Elimination Reactions | Request PDF. Available from: [Link]
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ResearchGate. (PDF) Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection. Available from: [Link]
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Physics & Maths Tutor. OCR (A) Chemistry A-level Module 3: Periodic Table & Energy Revision. Available from: [Link]
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ResearchGate. Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Available from: [Link]
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U.S. Environmental Protection Agency. Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]
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SciELO. Revisiting the Kinetics and Mechanism of Bromate-Bromide Reaction. Available from: [Link]
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Methods for Determining Aldehydes in Air. Available from: [Link]
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Safety Operating Guide
Navigating the Unseen Threat: A Guide to Safely Handling 7-Bromoheptanal
For the vanguard of research and development, the synthesis of novel compounds is a daily pursuit. Yet, the very novelty that drives discovery also introduces unfamiliar risks. 7-Bromoheptanal, a key intermediate in various synthetic pathways, demands a meticulous approach to safety. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for its handling, ensuring that your groundbreaking work is not just successful, but safe.
Understanding the Hazard: More Than Just a Label
7-Bromoheptanal is classified as a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation and serious eye damage.[1] The causality behind these warnings lies in its chemical structure: the aldehyde group can be reactive, while the bromo-alkane chain can participate in various reactions, and the overall molecule can have irritant properties. Therefore, a comprehensive safety plan is not merely a recommendation but a critical component of your experimental design.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 7-Bromoheptanal, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer good resistance to a broad range of chemicals, including halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[2] |
| Eye Protection | Chemical safety goggles | Goggles provide a complete seal around the eyes, which is crucial to protect against splashes and vapors that can cause serious eye damage.[1] |
| Skin and Body Protection | Laboratory coat | A standard lab coat protects against incidental splashes and contact with contaminated surfaces. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Given that 7-Bromoheptanal is harmful if inhaled, all handling should be performed in a chemical fume hood to minimize vapor concentration in the breathing zone.[1] For situations with a higher risk of aerosol generation, a respirator may be necessary. |
A Deeper Dive into Glove Selection:
The choice of glove material is paramount. While nitrile is a good starting point, for prolonged or large-volume handling, consulting a glove compatibility chart for specific breakthrough times is recommended. The principle of "double gloving" can also provide an additional layer of security, especially when handling concentrated forms of the chemical.
Operational Blueprint: From Receipt to Disposal
A proactive approach to safety extends beyond just wearing the right gear. It encompasses the entire lifecycle of the chemical within your laboratory.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregation: Store 7-Bromoheptanal away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Environment: Keep the container tightly closed in a dry, cool, and well-ventilated area.[4]
The Workflow of Safe Handling: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All necessary PPE should be donned correctly.
-
Aliquotting and Transfer: All transfers and manipulations of 7-Bromoheptanal should be conducted within a certified chemical fume hood to control vapor exposure.[6]
-
Spill Management: In the event of a spill, immediate and decisive action is crucial.
-
Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite or sand.[4] The contaminated absorbent should then be collected in a sealed container for proper disposal.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.
-
Decontamination and Disposal: Closing the Loop
-
Decontamination: Any surfaces or equipment that have come into contact with 7-Bromoheptanal should be decontaminated. A simple wipe-down with an appropriate solvent (e.g., isopropanol) followed by soap and water is generally effective.
-
Waste Disposal: All waste containing 7-Bromoheptanal, including contaminated absorbents and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[2]
Emergency Response: A Plan for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and practiced emergency plan is your final layer of defense.
Exposure Scenarios and Immediate Actions:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water.[2] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[2]
The following flowchart illustrates the decision-making process in the event of an exposure.
Caption: Emergency response workflow for 7-Bromoheptanal exposure.
By integrating these scientifically-backed safety protocols into your daily laboratory operations, you can confidently handle 7-Bromoheptanal, ensuring that your focus remains on scientific advancement, secure in the knowledge that you have taken every precaution to protect yourself and your colleagues.
References
-
Capot Chemical. (2026, January 11). Material Safety Data Sheet: 7-Bromo-heptanal. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Bromoheptanal. PubChem. Retrieved from [Link]
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GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 7-bromoheptanoate. Retrieved from [Link]
-
University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
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Vector Solutions. (2015, March 19). Safety Data Sheet. Retrieved from [Link]
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University of Wisconsin-La Crosse. (2019, February). Part E: Emergency Procedures. Retrieved from [Link]
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Greenbook. (2020, June 30). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
